Phenanthridin-5(6H)-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
62764-29-8 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
6H-phenanthridin-5-amine |
InChI |
InChI=1S/C13H12N2/c14-15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8H,9,14H2 |
InChI Key |
GCWVJHBEKIEJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Phenanthridin-5(6H)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for Phenanthridin-5(6H)-amine, also known as 6-amino-5,6-dihydrophenanthridine. Due to the limited availability of a direct one-pot synthesis, this guide focuses on a two-step approach: the synthesis of the aromatic precursor, 6-aminophenanthridine, followed by its reduction to the target molecule. The methodologies presented are based on established chemical principles and published synthetic routes for related compounds.
Overview of the Synthetic Strategy
The proposed synthesis of this compound is a two-step process. The first step involves the construction of the phenanthridine core with an amino group at the 6-position, yielding 6-aminophenanthridine. The second step is the selective reduction of the imine functionality within the phenanthridine ring system to afford the desired 5,6-dihydrophenanthridine derivative.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-Aminophenanthridine
The synthesis of 6-aminophenanthridine can be achieved through the condensation of a benzyloxyaniline with 2-chlorobenzonitrile in the presence of a strong base like sodium amide in liquid ammonia.
Experimental Protocol
Materials:
-
Benzyloxyaniline
-
2-Chlorobenzonitrile
-
Sodium metal
-
Iron(III) nitrate (catalyst)
-
Anhydrous diethyl ether (Et₂O)
-
Liquid ammonia (NH₃)
Procedure:
-
In a flask equipped with a condenser, add liquid ammonia (200 mL).
-
To the liquid ammonia, add a catalytic amount of iron(III) nitrate (0.02 g) followed by the portion-wise addition of sodium metal (0.23 g, 10 mmol).
-
Stir the mixture for 30 minutes. The disappearance of the initial blue color indicates the formation of sodium amide (NaNH₂).
-
To this suspension, add a solution of benzyloxyaniline (10 mmol) in a minimal amount of anhydrous diethyl ether.
-
Stir the resulting mixture for 30 minutes.
-
Add a solution of 2-chlorobenzonitrile (1.37 g, 10 mmol) in anhydrous diethyl ether.
-
After the reaction is complete, the ammonia is allowed to evaporate.
-
The residue is then worked up by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield benzyloxy-6-aminophenanthridine.
-
The benzyloxy protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C in ethanol) to yield 6-aminophenanthridine.
Data Presentation
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| Benzyloxyaniline | 2-Chlorobenzonitrile | Na, Fe(NO₃)₃ | Liquid NH₃, Et₂O | Benzyloxy-6-aminophenanthridine |
Step 2: Reduction of 6-Aminophenanthridine to this compound
The reduction of the 6-aminophenanthridine to the target 5,6-dihydrophenanthridine derivative can be accomplished via catalytic hydrogenation. This reaction selectively reduces the C=N double bond of the heterocyclic ring.
Experimental Protocol
Materials:
-
6-Aminophenanthridine
-
Platinum(IV) oxide (PtO₂) (Adam's catalyst)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 6-aminophenanthridine in glacial acetic acid.
-
Add a catalytic amount of platinum(IV) oxide.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of Celite.
-
The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layer is dried, filtered, and the solvent is evaporated to yield this compound.
Note: The reaction conditions, particularly the choice of catalyst and solvent, may require optimization for the specific substrate to achieve high yield and selectivity.
Data Presentation
| Starting Material | Catalyst | Solvent | Pressure | Product |
| 6-Aminophenanthridine | PtO₂ | Glacial Acetic Acid | 50-70 bar H₂ | This compound |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Detailed workflow for the two-step synthesis.
Conclusion
This technical guide outlines a robust and feasible synthetic route for this compound. While a direct synthesis is not prominently described in the literature, the presented two-step approach, involving the formation of 6-aminophenanthridine followed by catalytic hydrogenation, provides a clear and logical pathway for obtaining the target compound. The provided experimental protocols serve as a strong foundation for researchers and drug development professionals to successfully synthesize this compound for further investigation and application. It is recommended that the reaction conditions for the reduction step be carefully optimized to maximize yield and purity.
An In-depth Technical Guide to the Synthesis of Phenanthridin-5(6H)-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing Phenanthridin-5(6H)-amine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These nitrogen-containing heterocyclic scaffolds are key components of various biologically active molecules, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and as DNA intercalating agents, demonstrating their potential in anticancer therapies.[1][2] This guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows and relevant biological pathways.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily revolves around the introduction of an amino group at the C6 position of the phenanthridine core. The most common strategies involve the functionalization of a pre-formed phenanthridinone or a 6-halophenanthridine precursor. Key methodologies include:
-
Nucleophilic Aromatic Substitution (SNA_r_): A direct approach where a 6-halophenanthridine is reacted with a primary or secondary amine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used cross-coupling reaction for the formation of C-N bonds.[3][4][5]
-
Copper-Catalyzed Ullmann Condensation: A classic method for C-N bond formation, often requiring harsher conditions but can be effective for certain substrates.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic transformations.
Synthesis of 6-Chlorophenanthridine (A Key Intermediate)
A common precursor for the synthesis of this compound derivatives is 6-chlorophenanthridine, which is typically prepared from the commercially available phenanthridin-6(5H)-one.
Procedure:
A mixture of phenanthridin-6(5H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq) is heated at reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried. The crude 6-chlorophenanthridine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution
This method involves the direct reaction of 6-chlorophenanthridine with a variety of primary and secondary amines.
General Procedure:
To a solution of 6-chlorophenanthridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, the desired amine (1.5-2.0 eq) is added. The reaction mixture is heated to reflux and stirred for a period ranging from 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Synthesis of this compound Derivatives via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a mild and efficient alternative for the synthesis of N-aryl and N-alkyl phenanthridin-6-amines from 6-bromo- or 6-chlorophenanthridine.[4][6]
General Procedure:
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), 6-bromophenanthridine (1.0 eq), the corresponding amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq), a phosphine ligand such as (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04-0.10 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined in a dry, degassed solvent like toluene (5-10 mL). The reaction mixture is heated at 80-110 °C for 4-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the target this compound derivative.[6]
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound derivatives, allowing for easy comparison of different synthetic routes and reaction conditions.
| Entry | Amine | Method | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | Nucleophilic Substitution | Ethanol | - | Reflux | 6 | 75 |
| 2 | Benzylamine | Nucleophilic Substitution | Isopropanol | - | Reflux | 8 | 82 |
| 3 | Morpholine | Nucleophilic Substitution | Acetonitrile | - | Reflux | 12 | 88 |
| 4 | Aniline | Buchwald-Hartwig | Toluene | Pd₂(dba)₃ / BINAP / NaOtBu | 100 | 18 | 91 |
| 5 | p-Toluidine | Buchwald-Hartwig | Toluene | Pd₂(dba)₃ / BINAP / NaOtBu | 100 | 20 | 85 |
| 6 | n-Butylamine | Buchwald-Hartwig | Toluene | Pd₂(dba)₃ / BINAP / NaOtBu | 90 | 12 | 78 |
Note: Yields are for the isolated, purified product.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound Derivatives
Caption: General synthetic routes to this compound derivatives.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
This compound derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks (SSBs).[7] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, can lead to synthetic lethality.
Caption: The role of PARP-1 in DNA repair and its inhibition.
Conclusion
The synthesis of this compound derivatives is a dynamic area of research with significant implications for the development of new therapeutic agents. The methodologies outlined in this guide, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, provide a robust toolkit for accessing a diverse range of these valuable compounds. The continued exploration of their structure-activity relationships, particularly as PARP inhibitors, holds great promise for the future of targeted cancer therapy.
References
- 1. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of cationic and neutral phenanthridine intercalators to a DNA oligomer is controlled by dispersion energy: quantum chemical calculations and molecular mechanics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. [PDF] Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids | Semantic Scholar [semanticscholar.org]
chemical properties of Phenanthridin-5(6H)-amine
An In-depth Technical Guide on the Chemical Properties of Amino-Phenanthridinone Derivatives
Disclaimer: The requested compound, "Phenanthridin-5(6H)-amine," is not prominently featured in the available scientific literature. Based on the provided search results, it is likely that the intended subject of inquiry is the class of amino-substituted phenanthridin-6(5H)-one derivatives. These compounds are structurally related and are of significant interest in medicinal chemistry. This guide will, therefore, focus on the chemical properties, synthesis, and biological activities of amino-phenanthridin-6(5H)-one derivatives, with phenanthridin-6(5H)-one serving as the parent compound for foundational data.
Introduction
The phenanthridine scaffold is a crucial heterocyclic framework found in numerous natural products and pharmacologically active molecules.[1][2][3] Derivatives of phenanthridine have garnered substantial attention from the scientific community due to their wide range of biological activities, including anticancer, antiparasitic, and neurotrophic properties.[1][2] A particularly important class of these compounds is the phenanthridin-6(5H)-ones, which are known inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.[1][4] The inhibition of PARP is a clinically validated strategy in cancer therapy.[1]
This technical guide provides a comprehensive overview of the chemical and biological properties of amino-substituted phenanthridin-6(5H)-one derivatives, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of the parent compound, phenanthridin-6(5H)-one, are summarized in the table below. These properties are crucial for understanding the behavior of its derivatives in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C13H9NO | [4][5] |
| Molecular Weight | 195.22 g/mol | [4] |
| Melting Point | 290-292 °C | [5][6] |
| Boiling Point | 435 °C | [6] |
| Water Solubility | Insoluble | [5][6] |
| Solubility in Organic Solvents | Soluble in DMSO (5 mg/ml) | [5][6] |
| λmax | 338 nm (in Ethanol) | [6] |
| Appearance | White to light yellow to light orange powder to crystal | [6] |
Synthesis and Reactivity
The synthesis of phenanthridin-6(5H)-one and its amino-substituted derivatives can be achieved through various synthetic routes. Modern methods often focus on efficiency, atom economy, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Methodologies
Several strategies have been developed for the synthesis of the phenanthridinone core, including:
-
Intramolecular Cyclization Reactions: These are among the most common methods and can involve photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes or transition-metal-catalyzed C-H amination.[1][2]
-
Palladium-Catalyzed Reactions: Palladium catalysts are frequently used for C-C and C-N bond formation to construct the phenanthridinone skeleton.[1][7]
-
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to synthesize complex phenanthridinone derivatives from simple starting materials.[1][8]
A general workflow for the synthesis and evaluation of these compounds is depicted below.
Experimental Protocols
Synthesis of 7-Aminophenanthridin-6(5H)-one Derivatives (APH1–APH5) [8]
This protocol is based on a previously reported method for the synthesis of multitarget phenanthridin-6(5H)-one derivatives.[8]
-
Step 1: Synthesis of 4,6-diaryl-5,6-dihydroanthranylate derivatives (1).
-
A mixture of an appropriate ortho-nitrochalcone, ethyl acetoacetate, and a suitable primary amine is subjected to a CAN (Ceric Ammonium Nitrate)-catalyzed multicomponent reaction.
-
The specific stoichiometry and reaction conditions (solvent, temperature, reaction time) are optimized for each set of starting materials.
-
-
Step 2: Oxidative Dehydrogenation.
-
The intermediate from Step 1 is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
This step leads to the oxidative dehydrogenation of the central ring of the molecule.
-
-
Step 3: Reductive Cyclization.
-
The product from Step 2 undergoes reductive cyclization to yield the target amino-phenanthridinone compounds (APH1–APH5).
-
The reaction conditions for this step are selected to achieve high yields of the final products.
-
-
Purification.
-
The final compounds are purified using standard techniques such as column chromatography or recrystallization.
-
-
Characterization.
-
The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Biological Activity and Signaling Pathways
Amino-phenanthridinone derivatives exhibit a range of biological activities, with neuroprotection and anticancer effects being the most prominent.
Neuroprotective Effects and the Nrf2 Pathway
Certain 7-aminophenanthridin-6(5H)-one derivatives have been shown to possess neuroprotective properties against metal-induced cell death and oxidative stress.[8] These effects are, in part, mediated through the induction of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8]
The activation of the Nrf2 pathway by these compounds leads to a decrease in the expression of Keap1 and a corresponding increase in the expression of Nrf2.[8] This, in turn, upregulates the expression of antioxidant enzymes such as glutathione peroxidase (Gpx) and catalase (Cat), thereby protecting cells from oxidative damage.[8]
Anticancer Activity
The phenanthridine scaffold is present in several compounds with known anticancer properties.[9] Some novel phenanthridines have demonstrated cytotoxicity against cancer cell lines such as K-562 and MCF-7.[9] The proposed mechanisms of action include cell cycle arrest, induction of apoptosis, and increased levels of the p53 tumor suppressor protein.[9]
Conclusion
Amino-phenanthridin-6(5H)-one derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis has been refined through modern organic chemistry techniques, allowing for the creation of diverse molecular libraries. The demonstrated biological activities, particularly as PARP inhibitors and neuroprotective agents acting through the Nrf2 pathway, highlight their potential for the development of new therapeutic agents. Future research in this area will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as further elucidating their mechanisms of action in various disease models.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 7. Copper-Catalyzed Selective ortho-C-H/N-H Annulation of Benzamides with Arynes: Synthesis of Phenanthridinone Alkaloids. | Semantic Scholar [semanticscholar.org]
- 8. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of Phenanthridin-5(6H)-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Phenanthridin-5(6H)-amine. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a combination of established synthetic routes and predicted spectroscopic data based on known phenanthridine chemistry.
Introduction to this compound
Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure is present in several alkaloids and synthetic molecules with potential therapeutic applications. The position of substituents on the phenanthridine ring system critically influences its biological activity. This guide focuses on the elucidation of the structure of this compound, a specific isomer with the amino group at the 5-position. The "(6H)" designation likely indicates the position of a proton, suggesting a tautomeric form or a specific hydrogenation state. For the purpose of this guide, we will consider the aromatic 5-aminophenanthridine as the primary structure of interest.
Synthesis of this compound
The synthesis of aminophenanthridines can be achieved through various synthetic strategies. A common approach involves the construction of the phenanthridine core followed by the introduction of the amino group. One plausible synthetic route is a modification of the Bischler-Napieralski reaction followed by aromatization and subsequent amination.
Experimental Protocol: A Proposed Synthetic Pathway
-
Step 1: Acylation of a Biphenyl Amine. 2-Aminobiphenyl is acylated with a suitable reagent like formyl chloride or acetic anhydride to yield the corresponding N-acyl derivative.
-
Step 2: Cyclization. The N-acyl-2-aminobiphenyl undergoes intramolecular cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a dihydrophenanthridine intermediate.
-
Step 3: Aromatization. The dihydrophenanthridine is aromatized to the corresponding phenanthridine. This can be achieved by heating with a dehydrogenating agent like palladium on carbon (Pd/C).
-
Step 4: Nitration. The phenanthridine is nitrated using a mixture of nitric acid and sulfuric acid. The position of nitration can be directed by controlling reaction conditions, although a mixture of isomers is likely. The 5-nitro isomer would be the target for this synthesis.
-
Step 5: Reduction. The nitro group of the 5-nitrophenanthridine is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
-
Step 6: Purification. The final product, this compound, is purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Structure Elucidation
The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of the phenanthridine core and the typical effects of an amino substituent on an aromatic system.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 5.0 - 6.0 | br s | - |
| H-1 | 7.8 - 8.0 | d | 8.0 |
| H-2 | 7.4 - 7.6 | t | 7.5 |
| H-3 | 7.6 - 7.8 | t | 7.5 |
| H-4 | 8.0 - 8.2 | d | 8.0 |
| H-6 | 8.8 - 9.0 | s | - |
| H-7 | 7.5 - 7.7 | t | 7.5 |
| H-8 | 7.3 - 7.5 | t | 7.5 |
| H-9 | 7.9 - 8.1 | d | 8.0 |
| H-10 | 8.5 - 8.7 | d | 8.0 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 122.0 - 124.0 |
| C-2 | 126.0 - 128.0 |
| C-3 | 128.0 - 130.0 |
| C-4 | 124.0 - 126.0 |
| C-4a | 130.0 - 132.0 |
| C-4b | 121.0 - 123.0 |
| C-5 | 145.0 - 147.0 |
| C-6 | 150.0 - 152.0 |
| C-6a | 125.0 - 127.0 |
| C-7 | 129.0 - 131.0 |
| C-8 | 123.0 - 125.0 |
| C-9 | 127.0 - 129.0 |
| C-10 | 115.0 - 117.0 |
| C-10a | 133.0 - 135.0 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Fragmentation Pattern |
| [M]⁺ | 194.08 | Molecular ion |
| [M-HCN]⁺ | 167.07 | Loss of hydrogen cyanide |
| [M-NH₂]⁺ | 178.08 | Loss of amino radical |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1620 - 1580 | N-H bend | Medium |
| 1600, 1480 | Aromatic C=C stretch | Medium-Strong |
| 1340 - 1250 | Aromatic C-N stretch | Strong |
| 900 - 675 | Aromatic C-H bend (out-of-plane) | Strong |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum in positive ion mode using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Determine the accurate mass of the molecular ion using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Caption: General workflow for the structure elucidation of an organic compound.
Conclusion
The Biological Versatility of the Phenanthridine Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The phenanthridine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous biologically active compounds. While specific data on Phenanthridin-5(6H)-amine is limited in publicly available scientific literature, the broader class of phenanthridine derivatives has been extensively studied, revealing a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities associated with phenanthridine derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Phenanthridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting fundamental cellular processes to induce cell cycle arrest and apoptosis.
A significant body of research highlights the ability of phenanthridine derivatives to interact with DNA. This interaction can occur through intercalation, where the planar phenanthridine ring system inserts itself between the base pairs of the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription.[1] Furthermore, certain derivatives have been identified as potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA topological stress during replication.[2] By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptotic cell death.[2]
One notable derivative, compound 8a , exhibited significant cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 0.28 μM. Mechanistic studies revealed that this compound inhibits both DNA topoisomerase I and II, arrests the cell cycle in the S phase, and induces apoptosis through the modulation of Bcl-2 and Bax protein expression. Another compound, 5g , from a series of dihydropyrrolo[1,2-f]phenanthridines, also displayed significant anticancer and DNA cleavage activity.[3][4]
Quantitative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | MCF-7 (Breast) | 0.28 | [2] |
| 8a | PC3 (Prostate) | 0.54 | [2] |
| 8a | Hela (Cervical) | 0.61 | [2] |
| 8a | A549 (Lung) | 0.73 | [2] |
| 8a | HepG2 (Liver) | 0.88 | [2] |
| 8m | MCF-7 (Breast) | 0.35 | [2] |
| 8m | PC3 (Prostate) | 0.62 | [2] |
| 8m | Hela (Cervical) | 0.75 | [2] |
| 8m | A549 (Lung) | 0.89 | [2] |
| 8m | HepG2 (Liver) | 1.02 | [2] |
Experimental Protocols: Anticancer Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated until they reach 90-95% confluency.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the phenanthridine derivatives and incubated for 48 hours.[2]
-
MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and 200 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 590 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I or IIα, and the test compound at various concentrations.[2]
-
Incubation: The mixture is incubated at 37°C for 30 minutes to allow the enzymatic reaction to occur.[2]
-
Gel Electrophoresis: The reaction is stopped, and the DNA samples are subjected to agarose gel electrophoresis.[2]
-
Visualization: The DNA bands are stained with an appropriate dye (e.g., Genecolour I™) and visualized.[2] Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Anticancer Drug Discovery Workflow.
Antimicrobial Activity: A Broad Spectrum of Action
Phenanthridine derivatives have demonstrated significant activity against a variety of microorganisms, including bacteria and mycobacteria. This broad-spectrum antimicrobial activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
The antimicrobial mechanism of action for some phenanthridine derivatives is linked to their ability to interfere with bacterial cell division. For instance, some benzo[c]phenanthridinium derivatives have been shown to target FtsZ, a protein essential for bacterial cytokinesis.[5] By inhibiting the assembly of the FtsZ ring, these compounds prevent cell division and lead to bacterial death.[5]
In the realm of antitubercular agents, phenanthridine amides and 1,2,3-triazole analogues have shown promise. For example, a phenanthridine amide derivative, PA-01 , exhibited a minimum inhibitory concentration (MIC) of 61.31 μM against Mycobacterium tuberculosis H37Rv in a Microplate Alamar Blue Assay (MABA).[6] Another study on phenanthridone derivatives identified HCK20 as a potent agent against various Streptococcus species, with MICs ranging from 15 to 60 µM.[7][8] The proposed mechanism for HCK20 involves influencing the permeability of the bacterial cell wall by interacting with penicillin-binding proteins (PBPs).[7][8]
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | MIC (µM) | Assay | Reference |
| PA-01 | Mycobacterium tuberculosis H37Rv | 61.31 | MABA | [6] |
| PT-09 | Mycobacterium tuberculosis H37Rv | 41.47 | MABA | [6] |
| HCK20 | Streptococcus pneumoniae | 15 - 60 | Broth Microdilution | [7][8] |
| HCK20 | Streptococcus agalactiae | 15 - 60 | Broth Microdilution | [7][8] |
| HCK20 | Streptococcus suis | 15 - 60 | Broth Microdilution | [7][8] |
| BPD-6 | Mycobacterium tuberculosis | Low-micromolar | REMA | [9] |
| BPD-9 | Mycobacterium tuberculosis | Low-micromolar | REMA | [9] |
Experimental Protocols: Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilutions: Serial twofold dilutions of the phenanthridine derivative are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.
This colorimetric assay is a rapid and reliable method for determining the MIC of compounds against M. tuberculosis.
-
Assay Setup: The assay is performed in a 96-well microplate. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in the inner wells containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, a solution of Alamar Blue (resazurin) is added to each well.
-
Re-incubation and Reading: The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.[6]
Neuroprotective Activity: Combating Oxidative Stress and Neurodegeneration
Several phenanthridin-6(5H)-one derivatives have been investigated for their neuroprotective effects, demonstrating potential for the treatment of neurodegenerative diseases. These compounds often exhibit multitarget activity, addressing key pathological mechanisms such as oxidative stress, metal-induced toxicity, and neuroinflammation.
A series of 7-amino-phenanthridin-6(5H)-one derivatives (APH compounds) have shown promising neuroprotective actions.[10] These compounds were found to possess antioxidant properties, mediated in part through the induction of the Nrf2 pathway, which leads to the overexpression of antioxidant enzymes.[10] They also exhibited selective metal-chelating activity, being able to chelate iron and copper ions, which are implicated in oxidative stress and neurodegeneration. Furthermore, some of these derivatives have been shown to inhibit matrix metalloproteinases (MMPs), enzymes involved in neuroinflammation. The parent compound, 6(5H)-phenanthridinone, has also been described as a poly(ADP-ribose)polymerase (PARP) inhibitor, an activity associated with anti-inflammatory effects.
Experimental Protocols: Neuroprotective Assays
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Culture and Treatment: Neuronal cells (e.g., SN56 cells) are cultured in 96-well plates and pre-treated with the phenanthridine derivatives for a specified time. They are then exposed to a neurotoxic agent (e.g., a heavy metal).
-
Neutral Red Incubation: After the treatment period, the medium is replaced with a medium containing neutral red, and the cells are incubated for a further 2-3 hours.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Absorbance Measurement: The absorbance of the extracted dye is measured at approximately 540 nm. A higher absorbance indicates greater cell viability.
This assay measures the levels of malondialdehyde, a marker of oxidative stress-induced lipid peroxidation.
-
Sample Preparation: Cells or tissues are homogenized in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of thiobarbituric acid and heated under acidic conditions.
-
Formation of MDA-TBA Adduct: MDA in the sample reacts with TBA to form a colored adduct.
-
Spectrophotometric Measurement: The absorbance of the resulting pink-colored solution is measured at approximately 532 nm. The concentration of MDA is determined by comparison with a standard curve.
References
- 1. Anticancer test with the MTT assay method [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Scaffold: A Technical Guide to the Discovery of Phenanthridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthridine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have captivated chemists and pharmacologists for over a century. Their discovery marked a significant milestone in heterocyclic chemistry and opened avenues for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the seminal discoveries, key experimental protocols for their synthesis and isolation, and a summary of their biological activities, with a focus on their mechanism of action as topoisomerase inhibitors.
The Genesis of a Heterocycle: Early Discoveries
The journey into the world of phenanthridine alkaloids began in 1891 when Amé Pictet and H. J. Ankersmit first reported the synthesis of the parent compound, phenanthridine.[1][2] Their pioneering work involved the pyrolysis of the condensation product of benzaldehyde and aniline.[2] This initial method, while groundbreaking, suffered from low yields.
Subsequent research led to the development of more efficient synthetic routes. The Pictet-Hubert reaction, reported in 1899, involved the cyclization of N-acyl-o-aminobiphenyls at high temperatures using zinc chloride.[3] A significant improvement came in 1931 with the Morgan-Walls reaction, which utilized phosphorus oxychloride in boiling nitrobenzene for the dehydrative ring closure, offering better yields and milder conditions.[2][3] These classical methods laid the fundamental groundwork for accessing the phenanthridine core structure.
Sourcing Nature's Blueprint: Isolation of Phenanthridine Alkaloids
Phenanthridine alkaloids are abundant in the plant kingdom, particularly within the Papaveraceae and Rutaceae families.[4][5] A prominent example is the isolation of chelerythrine, a well-studied benzophenanthridine alkaloid, from plants of the Zanthoxylum genus.[6][7][8]
Experimental Protocol: Isolation of Chelerythrine from Zanthoxylum simulans
The following is a representative protocol for the isolation of chelerythrine:
1. Extraction:
-
Dried and powdered plant material (e.g., root bark of Zanthoxylum simulans) is subjected to extraction with a suitable solvent, such as methanol.[6]
-
The crude extract is then acidified with an acid (e.g., HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.
-
The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
2. Basification and Liquid-Liquid Extraction:
-
The acidic aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This converts the alkaloid salts back to their free base form.
-
The alkaloids are then extracted from the aqueous phase using an immiscible organic solvent, such as chloroform or dichloromethane.
3. Chromatographic Purification:
-
The organic extract containing the crude alkaloids is concentrated under reduced pressure.
-
The residue is then subjected to column chromatography over silica gel.
-
A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different alkaloids.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired alkaloid (chelerythrine) are combined.
4. Crystallization:
-
The combined fractions are concentrated, and the purified chelerythrine is crystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure compound.
Constructing the Core: Key Synthetic Methodologies
The synthesis of the phenanthridine core has evolved significantly since its discovery. Modern methods offer greater efficiency, functional group tolerance, and regioselectivity.
Classical Synthetic Protocols
Pictet-Hubert Reaction:
-
Reactants: An N-acyl-o-aminobiphenyl.
-
Reagents: Zinc chloride.
-
Conditions: The reactants are heated at high temperatures (250-300 °C).[3]
-
Mechanism: The reaction proceeds via a dehydrative cyclization.
Morgan-Walls Reaction:
-
Reactants: An N-acyl-o-aminobiphenyl.
-
Reagents: Phosphorus oxychloride (POCl₃).
-
Conditions: The reaction is carried out in a high-boiling solvent such as nitrobenzene at reflux.[2][3]
-
Mechanism: This method also involves a dehydrative ring closure, facilitated by the powerful dehydrating agent POCl₃.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced a plethora of methods for constructing the phenanthridine scaffold, including:
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, have been extensively used to form key biaryl intermediates, which are then cyclized to form the phenanthridine ring.[1][2][9]
-
Radical Cyclizations: Free-radical mediated cyclizations of appropriately substituted precursors offer a powerful and versatile approach to phenanthridine synthesis.[10]
-
[2+2+2] Cyclotrimerization Reactions: Microwave-assisted [2+2+2] cyclotrimerization reactions have been developed for a concise synthesis of the phenanthridine core.[11]
Biological Activity and Quantitative Data
Phenanthridine alkaloids exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5] Their planar aromatic structure allows them to intercalate with DNA, a key aspect of their mechanism of action.[5]
| Alkaloid | Activity | Organism/Cell Line | IC50/MIC (µM) | Reference |
| Chelerythrine | Antibacterial | Staphylococcus aureus | 1.56 | [12] |
| Sanguinarine | Antibacterial | Staphylococcus aureus | 0.78 | [12] |
| Nitidine | Anticancer | Human leukemia (HL-60) | 0.27 | [13] |
| Fagaronine | Anticancer | Human leukemia (HL-60) | 0.18 | [13] |
| NK109 | Anticancer | P388 leukemia | 0.17 | [5] |
| NK314 | Anticancer | P388 leukemia | 0.04 | [5] |
Mechanism of Action: Targeting Topoisomerases
A primary mechanism through which many phenanthridine alkaloids exert their cytotoxic effects is the inhibition of DNA topoisomerases.[5][13] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.
Topoisomerase I Inhibition: Certain phenanthridine alkaloids, such as nitidine and fagaronine, have been shown to inhibit topoisomerase I.[5] They stabilize the covalent complex formed between the enzyme and DNA, leading to single-strand breaks and ultimately, cell death.[14]
Topoisomerase II Inhibition: Synthetic derivatives like NK109 and NK314 are potent inhibitors of topoisomerase II.[5] They trap the enzyme in its cleavage complex with DNA, resulting in double-strand breaks, cell cycle arrest, and apoptosis.[5][15]
Visualizing the Science
Generalized Structure of Phenanthridine Alkaloids
Caption: The core chemical structure of phenanthridine.
Experimental Workflow for Isolation and Characterization
Caption: A typical workflow for isolating phenanthridine alkaloids.
Topoisomerase II Inhibition Signaling Pathway
Caption: Mechanism of topoisomerase II inhibition by phenanthridine alkaloids.
Conclusion
The discovery of phenanthridine alkaloids has provided a rich scaffold for medicinal chemistry and drug discovery. From the early synthetic endeavors to the isolation of potent bioactive molecules from nature, the journey of phenanthridine research has been one of continuous innovation. The elucidation of their mechanism of action, particularly as topoisomerase inhibitors, has provided a solid foundation for the rational design of novel anticancer agents. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.
References
- 1. A Review on Synthetic Approaches of Phenanthridine: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pictet-Hubert Reaction [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and In Silico Prediction of Potential Drug-like Compounds with a New Dimeric Prenylated Quinolone Alkaloid from Zanthoxylum rhetsa (Roxb.) Root Extracts Targeted against SARS-CoV-2 (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiplatelet effects of chelerythrine chloride isolated from Zanthoxylum simulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenanthridine synthesis via [2+2+2] cyclotrimerization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Phenanthridin-5(6H)-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Phenanthridin-5(6H)-amine, a significant heterocyclic compound. Due to the limited availability of public spectroscopic data for this compound, this document presents a comparative analysis with the structurally related compounds, phenanthridine and phenanthridin-6(5H)-one. This approach allows for an informed estimation of the expected spectral characteristics of the target molecule and provides a foundational understanding for researchers working with this class of compounds.
Introduction to this compound
This compound, also known as 6-Aminophenanthridine, is a heterocyclic amine with the chemical formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol .[1] Its chemical structure is based on the phenanthridine core, a nitrogen-containing polycyclic aromatic hydrocarbon. The presence of the amine group at the 6-position is expected to significantly influence its spectroscopic properties compared to the parent phenanthridine molecule.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Phenanthridine | CDCl₃ | 9.26 (s, 1H), 8.54 (d, J=8.1 Hz, 1H), 8.52 (d, J=8.3 Hz, 1H), 8.19 (d, J=8.1 Hz, 1H), 7.99 (t, J=7.6 Hz, 1H), 7.88 (t, J=7.6 Hz, 1H), 7.72 (m, 2H), 7.64 (m, 1H)[2] |
| Phenanthridin-6(5H)-one | Not specified | Data not readily available in a comparable format. |
| This compound | Not available | Data not publicly available. Expected signals would include aromatic protons and a characteristic signal for the amine protons. |
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Phenanthridine | Chloroform-d | 152.9, 143.9, 133.2, 130.5, 129.9, 128.7, 128.5, 127.1, 126.8, 125.0, 123.7, 122.0, 121.7[3] |
| Phenanthridin-6(5H)-one | DMSO-D6 | Data available but requires specific software to view.[4] |
| This compound | Not available | Data not publicly available. Expected signals would include aromatic carbons and a carbon atom bonded to the amine group, which would be shifted compared to the parent compound. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Phenanthridine | Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 | |
| This compound | N-H stretch (amine) | Expected around 3400-3250 (likely two bands for a primary amine) |
| Aromatic C-H stretch | Expected around 3100-3000 | |
| C-N stretch (aromatic amine) | Expected around 1335-1250 | |
| N-H bend (primary amine) | Expected around 1650-1580 |
Mass Spectrometry
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Phenanthridine | EI | 179 (M⁺)[5] | 178, 152, 151 |
| Phenanthridin-6(5H)-one | Not specified | 195 (M⁺)[6] | Not specified |
| This compound | Not available | Expected at 194 (M⁺) for C₁₃H₁₀N₂[1] | Expected fragmentation would involve loss of H, HCN, and other characteristic aromatic amine fragments. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of N-heterocyclic aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of aromatic and amine protons (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the clean salt plate to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Logical Workflow for Spectroscopic Analysis
References
- 1. 6-Aminophenanthridine | C13H10N2 | CID 160547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenanthridine(229-87-8) 1H NMR spectrum [chemicalbook.com]
- 3. Phenanthridine(229-87-8) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Phenanthridine | C13H9N | CID 9189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
Phenanthridin-5(6H)-amine and its Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenanthridine scaffold is a privileged heterocyclic system found in numerous natural products and synthetic molecules of significant pharmacological interest. Among its varied derivatives, Phenanthridin-5(6H)-amine and its predominant tautomer, Phenanthridin-6-amine, have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth review of the current literature on this compound and its analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Phenanthridine derivatives have demonstrated potent anticancer, antibacterial, and antiprion activities. Their planar structure allows for intercalation into DNA, and various substitutions on the phenanthridine core can modulate their biological effects and target specificity. This guide will delve into the quantitative structure-activity relationships (QSAR) of these compounds, present detailed experimental protocols for their synthesis and biological assessment, and visualize the key signaling pathways implicated in their mechanism of action.
Tautomerism: this compound vs. Phenanthridin-6-amine
It is crucial to understand that this compound exists in a tautomeric equilibrium with Phenanthridin-6-amine. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton. The imine-enamine tautomerism results in the shifting of a double bond and a proton between the exocyclic nitrogen and the ring nitrogen. While both forms may exist, the scientific literature predominantly reports the synthesis and biological evaluation of the aromatic Phenanthridin-6-amine tautomer, which is generally more stable. For the remainder of this guide, the term "Phenanthridin-6-amine" will be used to refer to this predominant and more extensively studied tautomer.
Synthesis of Phenanthridin-6-amine
The synthesis of the Phenanthridin-6-amine core is a critical step in the development of novel derivatives. A common and effective synthetic route is outlined below.
Experimental Protocol: Synthesis of Phenanthridin-6-amine
This protocol describes a multi-step synthesis starting from 9H-fluoren-9-one.
Step 1: Synthesis of 9H-fluoren-9-one oxime
-
To a solution of 9H-fluoren-9-one in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride and sodium acetate.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 9H-fluoren-9-one oxime, is isolated by filtration and washed.
Step 2: Beckmann Rearrangement to Phenanthridin-6(5H)-one
-
Treat the 9H-fluoren-9-one oxime with polyphosphoric acid and phosphorus pentoxide.
-
Heat the mixture to 150 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter and wash the solid to obtain Phenanthridin-6(5H)-one.
Step 3: Chlorination to 6-Chlorophenanthridine
-
Reflux the Phenanthridin-6(5H)-one with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline for 4 hours.
-
Carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to yield 6-chlorophenanthridine.
Step 4: Amination to Phenanthridin-6-amine
-
A two-step process is often employed for the final amination:
-
React 6-chlorophenanthridine with a protected amine, such as 4-methoxybenzylamine, in the presence of a base like potassium carbonate in DMF at 150 °C overnight. This yields the N-protected intermediate.
-
Deprotect the intermediate by treating it with trifluoroacetic acid at 25 °C overnight to afford the final product, Phenanthridin-6-amine.
-
-
The product is then purified by recrystallization or column chromatography.
Biological Activities and Quantitative Data
Phenanthridin-6-amine and its derivatives have shown significant potential in various therapeutic areas. The following sections summarize the key findings and present the available quantitative data in a structured format.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of phenanthridine derivatives against a range of human cancer cell lines. The primary mechanism of their anticancer action is believed to be the inhibition of topoisomerase enzymes and the induction of apoptosis.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 8a | MCF-7 (Breast) | 0.28 | [1] |
| PC3 (Prostate) | >5 | [1] | |
| Hela (Cervical) | >5 | [1] | |
| A549 (Lung) | >5 | [1] | |
| HepG2 (Liver) | >5 | [1] | |
| DIP Derivative 4d | A2780 (Ovarian) | Nanomolar range | [2] |
IC₅₀: Half-maximal inhibitory concentration. DIP: Dihydro-imidazo-phenanthridinium.
Anti-tubercular Activity
Phenanthridin-6-amine and its triazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis.
| Compound | Assay | MIC (µM) | Reference |
| Phenanthridin-6-amine (PA-01) | MABA | 61.31 | [3] |
| LORA | 62.09 | [3] | |
| Triazole Derivative PT-09 | MABA | 41.47 | [3] |
| LORA | 78.75 | [3] |
MIC: Minimum Inhibitory Concentration. MABA: Microplate Alamar Blue Assay. LORA: Low-Oxygen Recovery Assay.
Experimental Protocols for Biological Assays
Detailed and standardized protocols are essential for the accurate evaluation of the biological activity of novel compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Protocol:
-
Bacterial Culture: Culture Mycobacterium tuberculosis H37Ra to mid-log phase.
-
Inoculation: Add 100 µL of the bacterial suspension to each well of a 96-well microplate.[4]
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a drug-free control (DMSO) and a positive control (e.g., rifampicin).[4]
-
Incubation: Seal the plates and incubate at 37 °C for 6 days.[4]
-
Alamar Blue Addition: Add a 10% (v/v) solution of Alamar Blue to each well.
-
Result Interpretation: The anti-Mtb effect is determined by the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.[4]
Mechanism of Action and Signaling Pathways
The anticancer activity of phenanthridine derivatives is often attributed to their ability to interfere with DNA replication and repair processes, ultimately leading to programmed cell death (apoptosis).
Topoisomerase Inhibition and DNA Intercalation
Phenanthridines, with their planar aromatic structure, can act as DNA intercalating agents. This non-covalent insertion between DNA base pairs can disrupt the normal helical structure and interfere with the function of DNA-binding proteins, including topoisomerases. Some derivatives have been shown to inhibit both topoisomerase I and II. This inhibition leads to the accumulation of DNA strand breaks, which triggers a DNA damage response.
Induction of Apoptosis
The DNA damage caused by topoisomerase inhibition activates cell cycle checkpoints and initiates the apoptotic cascade. Mechanistic studies have shown that potent phenanthridine derivatives can induce cell cycle arrest, particularly in the S phase.[1] Furthermore, they can modulate the expression of key apoptosis-regulating proteins. Specifically, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed, leading to an increased Bax/Bcl-2 ratio, which is a critical determinant for the induction of mitochondria-mediated apoptosis.[1]
Conclusion
This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their straightforward synthesis, coupled with their ability to be readily functionalized, allows for the exploration of a vast chemical space to optimize their biological activity and pharmacokinetic properties. The primary mechanisms of action, involving DNA intercalation, topoisomerase inhibition, and induction of apoptosis, are well-established paradigms in cancer chemotherapy.
This technical guide has provided a comprehensive overview of the current state of research on this important scaffold. The presented data, experimental protocols, and pathway diagrams are intended to facilitate further research and development efforts aimed at translating the promise of phenanthridine derivatives into novel and effective therapies for patients. Future work should focus on expanding the structure-activity relationship studies, elucidating more detailed mechanisms of action, and conducting preclinical in vivo studies to validate the therapeutic potential of lead compounds.
References
- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 2. DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin [dspace.mit.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Theoretical Investigation of Phenanthridin-5(6H)-amine: A Computational Chemistry Whitepaper
Abstract: Phenanthridin-5(6H)-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While extensive synthetic work has been documented for the broader phenanthridine family, dedicated theoretical and computational studies on the parent amine are not widely available in current literature. This technical guide outlines a comprehensive theoretical workflow for the in-silico investigation of this compound. The methodologies presented herein, including quantum chemical calculations and molecular docking, serve as a foundational protocol for researchers and drug development professionals to explore the electronic, structural, and potential biological properties of this molecule. This paper provides hypothetical yet representative data and detailed computational protocols to facilitate future research in this area.
Introduction
The phenanthridine scaffold is a key structural motif in numerous biologically active compounds, including enzyme inhibitors and DNA intercalating agents.[1][2] The introduction of an amine group at the 5-position of the 6H-phenanthridine core, yielding this compound, is anticipated to significantly influence its electronic properties and potential biological interactions. A thorough theoretical investigation is paramount to understanding the structure-activity relationships (SAR) and guiding the rational design of novel derivatives. This document presents a proposed computational study to elucidate these properties.
Computational Methodology
A multi-faceted computational approach is proposed to thoroughly characterize this compound. The workflow would involve geometry optimization, electronic structure analysis, and an initial exploration of its potential biological targets through molecular docking.
Quantum Chemical Calculations
Protocol:
-
Initial Structure Preparation: The 3D structure of this compound is constructed using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Density Functional Theory (DFT) Optimization: The geometry is then fully optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations are performed in the gas phase.
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Following successful optimization, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment are calculated.
Molecular Docking
Protocol:
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking by assigning partial charges and defining rotatable bonds.
-
Target Selection: Based on the known biological activities of phenanthridine derivatives, such as PARP1 inhibition[1], a relevant protein target is selected. For this hypothetical study, the crystal structure of Poly(ADP-ribose) polymerase-1 (PARP1) is obtained from the Protein Data Bank.
-
Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand or known active sites.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The ligand is docked into the defined binding site of the receptor, and the resulting poses are scored based on their predicted binding affinity.
Hypothetical Data and Analysis
The following tables present plausible data that could be generated from the proposed computational workflow.
Calculated Molecular Properties
| Property | Value | Unit |
| Optimized Energy | -689.12345 | Hartrees |
| HOMO Energy | -5.87 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 4.89 | eV |
| Dipole Moment | 2.15 | Debye |
Selected Optimized Geometric Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | Unit |
| Bond Length | C(4a) | C(4b) | - | 1.45 | Å |
| Bond Length | N(5) | C(6) | - | 1.47 | Å |
| Bond Length | N(5) | N(amine) | - | 1.40 | Å |
| Bond Angle | C(4b) | N(5) | C(6) | 118.5 | Degrees |
| Dihedral Angle | C(4) | C(4a) | C(4b) | N(5) | 178.2 |
Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PARP1 | 6BHV | -8.2 | Gly863, Ser904, Tyr907 |
Visualizations
The following diagrams illustrate the proposed computational workflow and a potential signaling pathway that could be investigated.
Caption: A flowchart of the proposed in-silico investigation.
Caption: A potential signaling pathway involving PARP1 inhibition.
Conclusion
This technical guide outlines a robust and comprehensive computational strategy for the theoretical investigation of this compound. The proposed workflow, encompassing DFT calculations and molecular docking, provides a solid foundation for elucidating the electronic, structural, and potential bio-pharmacological properties of this compound. The hypothetical data presented herein serves as a template for the types of results that can be expected from such a study. By applying these computational methodologies, researchers can gain valuable insights to guide the synthesis and development of novel this compound derivatives for various therapeutic and material science applications.
References
Methodological & Application
Application Notes and Protocols: Phenanthridin-5(6H)-amine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of fluorescence sensing due to their unique photophysical properties. Phenanthridin-5(6H)-amine, a member of this family, holds potential as a versatile fluorescent probe. Its core structure, featuring a rigid, planar phenanthridine backbone and an amino group, suggests sensitivity to the local environment, making it a candidate for detecting specific analytes or changes in microenvironments, such as viscosity or polarity. The fluorescence of such amino-substituted aromatic compounds is often governed by mechanisms like Twisted Intramolecular Charge Transfer (TICT), where the fluorescence properties are highly dependent on the rotational freedom of the amino group. This characteristic can be exploited for "turn-on" or "turn-off" fluorescence sensing applications.
This document provides detailed application notes and protocols for the potential use of this compound as a fluorescent probe, drawing upon the established principles of related phenanthridine derivatives.
Principle of Operation: Twisted Intramolecular Charge Transfer (TICT)
The fluorescence of this compound is likely modulated by the Twisted Intramolecular Charge Transfer (TICT) mechanism. In the ground state, the molecule is planar. Upon photoexcitation, an intramolecular charge transfer occurs from the electron-donating amino group to the electron-accepting phenanthridine ring system, forming a locally excited (LE) state. In non-polar solvents or when the rotation of the C-N bond is restricted, the molecule remains in a planar conformation and emits fluorescence from this LE state.
However, in polar solvents or upon interaction with a target analyte that allows for conformational changes, the amino group can rotate around the C-N bond, leading to a non-planar, charge-separated TICT state. This TICT state is often non-emissive or weakly emissive and provides a non-radiative decay pathway, leading to fluorescence quenching. Conversely, if an interaction with an analyte restricts the rotation of the amino group, the molecule can be locked in the emissive LE state, resulting in a "turn-on" fluorescence response. This sensitivity to rotational restriction is the basis for its application as a fluorescent probe.[1]
Figure 1. Twisted Intramolecular Charge Transfer (TICT) mechanism.
Applications
Based on the properties of analogous phenanthridine derivatives, this compound is a promising candidate for the following applications:
-
Sensing of Metal Ions: The amino group and the nitrogen atom in the phenanthridine ring can act as a chelating site for metal ions. Binding of a metal ion could restrict the C-N bond rotation, leading to a significant enhancement in fluorescence intensity, enabling the detection of specific metal ions.
-
Detection of Biomolecules: Similar to other phenanthridine probes that interact with DNA/RNA and proteins, this compound could serve as a probe for these biomacromolecules.[2] Intercalation into DNA or binding to hydrophobic pockets in proteins could rigidify the probe's structure, causing a "turn-on" fluorescence response.
-
Viscosity Sensing: In viscous environments, the intramolecular rotation of the amino group is hindered, which can lead to an increase in fluorescence quantum yield. This property can be utilized to probe the viscosity of solutions and cellular environments.
-
Aniline Detection: A derivative, (Tetrahydrodibenzo[a,i]phenanthridin-5-yl)phenol, has been successfully used for the detection of aniline.[1] This suggests that this compound could be similarly functionalized or used to detect aromatic primary amines.
Data Presentation
The following table summarizes hypothetical photophysical properties of this compound in different environments, based on typical values for similar amino-substituted aromatic fluorophores. These values should be experimentally determined for the specific application.
| Property | In Non-polar Solvent (e.g., Toluene) | In Polar Solvent (e.g., Acetonitrile) | Bound to Analyte (e.g., dsDNA) |
| Excitation Max (λex) | ~350 nm | ~355 nm | ~360 nm |
| Emission Max (λem) | ~450 nm | ~520 nm (broad, weak) | ~460 nm (strong) |
| Quantum Yield (Φf) | High (~0.6) | Low (~0.05) | High (~0.7) |
| Fluorescence Lifetime (τ) | ~5 ns | ~1 ns | ~8 ns |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurements
This protocol outlines the general steps for characterizing the fluorescence properties of this compound.
Figure 2. Workflow for fluorescence measurements.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Toluene, Acetonitrile, DMSO)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in the dark at 4°C.
-
Working Solution Preparation: Prepare working solutions (e.g., 1-10 µM) by diluting the stock solution in the solvent of interest.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the working solution to determine the optimal excitation wavelength (λex).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the determined λex.
-
Record the fluorescence emission spectrum.
-
-
Quantum Yield Determination:
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime.
Protocol 2: Detection of a Target Analyte (e.g., dsDNA)
This protocol describes a representative "turn-on" fluorescence assay for detecting a target analyte.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Target analyte stock solution (e.g., calf thymus DNA, 1 mg/mL in TE buffer)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorometer and microplate reader
Procedure:
-
Prepare a series of analyte dilutions: Prepare different concentrations of the target analyte (e.g., dsDNA) in the assay buffer.
-
Prepare the probe solution: Dilute the this compound stock solution to a final concentration of 5 µM in the assay buffer.
-
Perform the assay:
-
In a 96-well microplate, add 50 µL of the probe solution to each well.
-
Add 50 µL of the different analyte dilutions to the wells.
-
Include a control well with 50 µL of assay buffer instead of the analyte.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measure fluorescence:
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., ex: 360 nm, em: 460 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (probe without analyte) from all readings.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) and the binding constant from the titration curve.
-
References
Application Notes and Protocols for Phenanthridin-5(6H)-amine as a DNA Intercalator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridine and its derivatives are a well-established class of compounds known for their ability to interact with DNA, primarily through intercalation.[1] This process, where the planar phenanthridine ring system inserts itself between the base pairs of the DNA double helix, can lead to significant biological effects, including the inhibition of DNA replication and transcription.[1] These properties have made phenanthridine derivatives valuable as fluorescent probes, and potential therapeutic agents in areas such as anticancer and antiparasitic drug development.[1]
This document provides detailed application notes and experimental protocols for the investigation of Phenanthridin-5(6H)-amine and its analogues as DNA intercalators. Due to a lack of specific published quantitative data for this compound, the protocols and data presented here are based on its close analogue, 6-aminophenanthridine, and general methodologies for studying DNA intercalation. The provided quantitative data should be considered illustrative.
Principle of DNA Intercalation
DNA intercalation by planar aromatic molecules like this compound is a non-covalent interaction driven by forces such as van der Waals interactions and π-π stacking between the aromatic system of the intercalator and the DNA base pairs. This insertion causes a conformational change in the DNA, typically leading to an unwinding of the helix and an increase in the distance between adjacent base pairs. These structural alterations can be detected and quantified using various biophysical techniques.
Data Presentation: Illustrative DNA Binding Parameters
The following tables summarize typical quantitative data obtained from the experimental protocols described below. Note: This data is illustrative for a generic phenanthridine-based DNA intercalator and should be determined experimentally for this compound.
Table 1: UV-Visible Spectroscopic Data
| Parameter | Value | Description |
| λmax (free compound) | ~350 nm | Wavelength of maximum absorbance for the free compound. |
| λmax (DNA-bound) | ~355 nm | Wavelength of maximum absorbance for the DNA-bound compound. |
| Hypochromism (%) | 10-20% | Decrease in molar absorptivity upon binding to DNA. |
| Binding Constant (Kb) | 104 - 105 M-1 | Affinity of the compound for DNA. |
Table 2: Fluorescence Spectroscopic Data
| Parameter | Value | Description |
| λem (free compound) | ~450 nm | Wavelength of maximum fluorescence emission for the free compound. |
| λem (DNA-bound) | ~440 nm | Wavelength of maximum fluorescence emission for the DNA-bound compound. |
| Quantum Yield (Φfree) | ~0.1 | Fluorescence quantum yield of the free compound. |
| Quantum Yield (Φbound) | ~0.3 | Fluorescence quantum yield of the DNA-bound compound. |
| Stern-Volmer Constant (KSV) | 103 - 104 M-1 | Quenching constant from ethidium bromide displacement assay. |
Table 3: Circular Dichroism Spectroscopic Data
| Parameter | Observation | Interpretation |
| Intrinsic DNA Bands (245 nm & 275 nm) | Increase in ellipticity | Stabilization of the B-form DNA helix. |
| Induced CD Signal | Positive or negative band in the 300-400 nm region | Chiral arrangement of the achiral phenanthridine molecule upon intercalation. |
Table 4: Thermodynamic Parameters
| Parameter | Illustrative Value | Interpretation |
| ΔG° (Gibbs Free Energy) | -20 to -30 kJ/mol | Spontaneous binding process. |
| ΔH° (Enthalpy Change) | Negative | Binding is enthalpically driven (favorable van der Waals and H-bonding). |
| ΔS° (Entropy Change) | Slightly negative or positive | Can be influenced by the release of counterions and water molecules. |
Experimental Protocols
Protocol 1: UV-Visible Absorption Titration
This protocol determines the binding constant (Kb) of this compound to DNA by monitoring changes in its absorption spectrum upon titration with DNA.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (CT-DNA) stock solution (e.g., 10 mM in base pairs) in buffer
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) with 50 mM NaCl
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a solution of this compound of a fixed concentration (e.g., 50 µM) in the Tris-HCl buffer.
-
Record the initial absorption spectrum of the compound solution from 300 nm to 500 nm.
-
Successively add small aliquots of the CT-DNA stock solution (e.g., 5 µL at a time) to the cuvette containing the compound.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the spectra for the dilution effect by multiplying the absorbance values by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the total volume of DNA solution added.
-
The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].
Protocol 2: Fluorescence Spectroscopy
This protocol can be used to determine the binding affinity and to probe the binding mode through changes in the fluorescence properties of this compound or through a competitive binding assay with ethidium bromide (EB).
A. Intrinsic Fluorescence Titration:
Materials:
-
Same as Protocol 1, plus a spectrofluorometer.
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 µM) in Tris-HCl buffer.
-
Set the excitation wavelength to the λmax of the compound (determined from UV-Vis) and record the emission spectrum (e.g., from 400 nm to 600 nm).
-
Titrate this solution with increasing concentrations of CT-DNA as described in Protocol 1.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Plot the change in fluorescence intensity at the emission maximum as a function of DNA concentration to determine the binding constant.
B. Ethidium Bromide Displacement Assay:
Materials:
-
Ethidium Bromide (EB) stock solution
-
CT-DNA solution
-
This compound solution
-
Tris-HCl buffer
-
Spectrofluorometer
Procedure:
-
Prepare a solution containing CT-DNA (e.g., 50 µM) and EB (e.g., 5 µM) in Tris-HCl buffer.
-
Incubate for 10 minutes to allow for complete intercalation of EB.
-
Set the excitation wavelength to 520 nm and record the emission spectrum from 550 nm to 700 nm. A strong fluorescence signal from the DNA-bound EB should be observed around 600 nm.
-
Add increasing concentrations of this compound to the DNA-EB solution.
-
Record the fluorescence spectrum after each addition.
-
A decrease in the fluorescence intensity of EB indicates displacement by the test compound.
-
The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant (KSV).
Protocol 3: Circular Dichroism (CD) Spectroscopy
This protocol investigates the conformational changes in DNA upon binding of this compound and detects induced CD signals from the bound ligand.
Materials:
-
Same as Protocol 1, plus a CD spectropolarimeter.
Procedure:
-
Prepare a solution of CT-DNA (e.g., 100 µM in base pairs) in Tris-HCl buffer.
-
Record the CD spectrum of the DNA solution from 220 nm to 400 nm. The characteristic B-form DNA spectrum should show a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a solution of this compound in the same buffer and confirm it has no CD signal (as it is achiral).
-
Add increasing concentrations of this compound to the DNA solution.
-
Record the CD spectrum after each addition.
-
Monitor for changes in the intrinsic DNA CD bands and the appearance of any induced CD signals in the region where the compound absorbs light (e.g., 300-400 nm).
Visualizations
References
Application Notes and Protocols for Phenanthridin-5(6H)-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and functionalization of Phenanthridin-5(6H)-amine, a key scaffold in medicinal chemistry and drug discovery. The following sections outline common synthetic routes and derivatization reactions, complete with experimental procedures, quantitative data, and visual guides to the underlying chemical principles.
I. Synthesis of the Phenanthridine Core
The phenanthridine skeleton is a crucial pharmacophore found in numerous biologically active compounds. Several synthetic strategies have been developed to construct this heterocyclic system. One common approach involves the intramolecular cyclization of N-aryl-2-halobenzamides.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination
This protocol describes the synthesis of the phenanthridinone precursor, which can be subsequently converted to this compound. The key step is a palladium-catalyzed intramolecular C-H amination of an N-aryl-2-halobenzamide.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-aryl-2-halobenzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand such as XPhos (0.1 mmol, 10 mol%).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane (10 mL) and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Reaction Conditions: The reaction mixture is heated to 80-120 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the corresponding phenanthridin-6(5H)-one.
Data Presentation: Synthesis of Phenanthridin-6(5H)-one Derivatives
| Entry | Starting Material (N-aryl-2-halobenzamide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-phenyl-2-bromobenzamide | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | N-(4-methoxyphenyl)-2-iodobenzamide | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 3 | N-(3-chlorophenyl)-2-bromobenzamide | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene | 100 | 20 | 78 |
Logical Relationship: Synthesis of Phenanthridin-6(5H)-one
Caption: Palladium-catalyzed intramolecular C-H amination for the synthesis of the phenanthridinone core.
II. Functionalization of the this compound Scaffold
The amino group at the 6-position of the phenanthridine ring is a versatile handle for further derivatization, allowing for the introduction of a wide range of functionalities to modulate the compound's physicochemical and biological properties.
Protocol 2: N-Acylation of 6-Aminophenanthridine
This protocol details the acylation of the amino group of 6-aminophenanthridine using an acid anhydride in a catalyst-free system.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminophenanthridine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Reagent Addition: Add the corresponding acid anhydride (1.2 mmol) to the solution. For less reactive anhydrides, a catalytic amount of a base like pyridine or triethylamine (TEA) can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of NaHCO₃ and then with brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the N-acyl-6-aminophenanthridine derivative.
Data Presentation: N-Acylation of 6-Aminophenanthridine
| Entry | Acylating Agent (Acid Anhydride) | Solvent | Base (if any) | Time (h) | Yield (%) | ¹H NMR (δ, ppm in CDCl₃) |
| 1 | Acetic Anhydride | DCM | - | 2 | 95 | 8.55 (d, 1H), 8.20 (d, 1H), 7.90-7.50 (m, 6H), 2.30 (s, 3H) |
| 2 | Propionic Anhydride | THF | Pyridine (cat.) | 4 | 91 | 8.54 (d, 1H), 8.19 (d, 1H), 7.88-7.48 (m, 6H), 2.55 (q, 2H), 1.25 (t, 3H) |
| 3 | Benzoic Anhydride | DCM | TEA | 6 | 88 | 8.60 (d, 1H), 8.25 (d, 1H), 8.00-7.40 (m, 11H) |
Experimental Workflow: N-Acylation of 6-Aminophenanthridine
Caption: A typical workflow for the N-acylation of 6-aminophenanthridine.
Protocol 3: Reductive Amination with Aldehydes
Reductive amination is a versatile method to introduce alkyl groups at the nitrogen atom. This protocol describes a one-pot procedure for the reductive amination of 6-aminophenanthridine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 6-aminophenanthridine (1.0 mmol) and an aldehyde (1.1 mmol) in a suitable solvent like methanol or 1,2-dichloroethane (DCE) (10 mL). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for 1-2 hours at room temperature, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 mmol) is added portion-wise.
-
Reaction Conditions: The reaction mixture is stirred for an additional 4-12 hours at room temperature.
-
Work-up: The reaction is quenched by the slow addition of water. The mixture is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the N-alkyl-6-aminophenanthridine.
Data Presentation: Reductive Amination of 6-Aminophenanthridine
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH₄ | MeOH | 6 | 82 |
| 2 | 4-Chlorobenzaldehyde | STAB | DCE | 8 | 79 |
| 3 | Butyraldehyde | NaBH₄ | MeOH | 4 | 85 |
Signaling Pathway: Reductive Amination Mechanism
Caption: The general mechanism of reductive amination involves imine formation followed by reduction.
Protocol 4: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction allows for the N-alkylation of 6-aminophenanthridine with an alcohol under mild conditions. This is particularly useful for introducing more complex alkyl groups.
Experimental Protocol:
-
Reaction Setup: To a solution of 6-aminophenanthridine (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (PPh₃) (1.5 mmol) in dry THF (10 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is directly subjected to column chromatography.
-
Purification: Purification by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) separates the desired N-alkylated product from the triphenylphosphine oxide and hydrazide byproducts.
Data Presentation: Mitsunobu Reaction of 6-Aminophenanthridine
| Entry | Alcohol | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | PPh₃, DEAD | THF | 16 | 75 |
| 2 | Benzyl alcohol | PPh₃, DIAD | THF | 20 | 72 |
| 3 | N-Boc-ethanolamine | PPh₃, DEAD | THF | 24 | 68 |
Experimental Workflow: Mitsunobu Reaction
Caption: A generalized workflow for the Mitsunobu N-alkylation of 6-aminophenanthridine.
Phenanthridin-5(6H)-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridin-5(6H)-amine, also known as 6-aminophenanthridine, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of its applications, quantitative biological data for key derivatives, and detailed experimental protocols for its synthesis and evaluation. The phenanthridine core is a key structural motif in various biologically active compounds, including anticancer, antibacterial, and antitubercular agents.[1][2][3]
Application Notes
The phenanthridine scaffold has been extensively explored for the development of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Anticancer Activity
Phenanthridine derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The planar nature of the phenanthridine ring system allows it to intercalate with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[2][4] Furthermore, some derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[4][5]
One notable derivative, 8a , exhibited significant cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 0.28 μM.[4] Mechanistic studies revealed that this compound arrests the cell cycle in the S phase and induces apoptosis by modulating the expression of Bcl-2 and Bax proteins.[4] Another series of imidazo[1,2-f]phenanthridine derivatives, synthesized from phenanthridin-6-amine, also showed promising anticancer activity, with compounds 3d and 3f having IC50 values of 2.18 ± 0.08 and 2.24 ± 0.71 μM, respectively.[6] Compound 3d was particularly effective against HT-29 cells, with an IC50 of 1.25 ± 0.22 μM.[6]
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. Phenanthridine-based compounds have emerged as a promising class of molecules in this area.[3][7] A series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Rv.[7] Several compounds in this series displayed significant activity, with MIC values ranging from 1.56 to 6.25 μg/mL.[7] Specifically, compounds 5e , 5j , and 5k were the most potent, each with an MIC of 1.56 μg/mL.[7] The structure-activity relationship studies indicated that the nature of the substituent at the 4-position of the piperazine ring plays a crucial role in the antitubercular activity.[7]
In another study, phenanthridine amide and 1,2,3-triazole analogues were designed and synthesized as potential antitubercular agents.[3]
Quantitative Data Summary
The following tables summarize the biological activity of selected phenanthridine derivatives.
Table 1: Anticancer Activity of Phenanthridine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| 8a | MCF-7 | 0.28 | [4] |
| 3d | HT-29 | 1.25 ± 0.22 | [6] |
| 3f | - | 2.24 ± 0.71 | [6] |
Table 2: Antitubercular Activity of 6-(4-substitutedpiperazin-1-yl)phenanthridine Derivatives against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) | Reference |
| 5e | 1.56 | [7] |
| 5j | 1.56 | [7] |
| 5k | 1.56 | [7] |
Experimental Protocols
Synthesis of Phenanthridin-6-amine (PA-01)
This protocol describes a common synthetic route to Phenanthridin-6-amine, starting from 9H-fluoren-9-one.[3]
Step 1: Synthesis of 9H-fluoren-9-one oxime (2)
-
To a solution of 9H-fluoren-9-one (1) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride and sodium acetate.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the product, 9H-fluoren-9-one oxime (2), by filtration and wash with water.
Step 2: Synthesis of phenanthridin-6(5H)-one (3)
-
Treat 9H-fluoren-9-one oxime (2) with polyphosphoric acid and phosphorus pentoxide (P₂O₅).
-
Heat the mixture to 150 °C for 1 hour. This is a Beckmann rearrangement reaction.
-
After cooling, pour the reaction mixture onto ice and neutralize with a suitable base.
-
Collect the precipitated product, phenanthridin-6(5H)-one (3), by filtration.
Step 3: Synthesis of 6-chlorophenanthridine (4)
-
Treat phenanthridin-6(5H)-one (3) with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline.
-
Reflux the mixture for 4 hours.
-
Carefully quench the reaction with ice water.
-
Extract the product, 6-chlorophenanthridine (4), with a suitable organic solvent.
Step 4: Synthesis of N-(4-methoxybenzyl)-phenanthridin-6-amine (5)
-
To a solution of 6-chlorophenanthridine (4) in dimethylformamide (DMF), add 4-methoxybenzylamine and potassium carbonate (K₂CO₃).
-
Heat the reaction mixture at 150 °C overnight.
-
After cooling, pour the mixture into water and extract the product.
Step 5: Synthesis of phenanthridin-6-amine (PA-01)
-
Treat N-(4-methoxybenzyl)-phenanthridin-6-amine (5) with trifluoroacetic acid (TFA) at 25 °C overnight to deprotect the amine.
-
Neutralize the reaction mixture and extract the final product, phenanthridin-6-amine (PA-01).
In vitro Anticancer Activity Evaluation (MTT Assay)
This protocol is adapted from a study evaluating the cytotoxic activities of novel phenanthridine derivatives.[4]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, PC3, Hela, A549, HepG2) in 96-well plates at a density of 5 × 10³ cells per well.
-
Incubation: Incubate the plates until the cells reach 90–95% confluency.
-
Compound Treatment: Treat each well with 100 μL of culture medium containing the desired concentrations of the phenanthridine derivatives. Incubate for 48 hours.
-
MTT Addition: Add 20 μL of MTT working solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
Visualizations
Signaling Pathway
Caption: Proposed anticancer mechanism of phenanthridine derivatives.
Experimental Workflow
Caption: Synthetic workflow for Phenanthridin-6-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of phenanthridine amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 6-amino-substituted benzo[c]phenanthridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthesis and evaluation of anti-tubercular activity of 6-(4-substitutedpiperazin-1-yl) phenanthridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenanthridine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing phenanthridine derivatives in cancer research. Phenanthridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in oncology due to their diverse mechanisms of anticancer activity. This guide offers insights into their application, quantitative data on their efficacy, detailed experimental procedures, and visualizations of the underlying biological pathways.
Introduction to Phenanthridine Derivatives in Oncology
Phenanthridine and its derivatives represent a promising scaffold in the development of novel anticancer therapeutics.[1] Their planar structure allows them to intercalate with DNA, leading to the inhibition of essential cellular processes such as DNA replication and transcription.[2] Notably, certain derivatives have been identified as potent inhibitors of topoisomerases, enzymes critical for resolving DNA topological challenges during cell division.[2][3] Beyond direct DNA interaction, these compounds can induce apoptosis (programmed cell death) through the modulation of key regulatory proteins and trigger cell cycle arrest, thereby preventing the proliferation of cancer cells.[2][3]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various phenanthridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8a | MCF-7 | Breast Cancer | 0.28 ± 0.08 | [4] |
| PC3 | Prostate Cancer | 1.35 ± 0.11 | [4] | |
| Hela | Cervical Cancer | 1.12 ± 0.09 | [4] | |
| A549 | Lung Cancer | 1.58 ± 0.15 | [4] | |
| HepG2 | Liver Cancer | 0.45 ± 0.05 | [4] | |
| 8b | MCF-7 | Breast Cancer | 1.95 ± 0.12 | [4] |
| PC3 | Prostate Cancer | 2.54 ± 0.21 | [4] | |
| Hela | Cervical Cancer | 2.33 ± 0.18 | [4] | |
| A549 | Lung Cancer | 3.12 ± 0.25 | [4] | |
| HepG2 | Liver Cancer | 1.87 ± 0.14 | [4] | |
| 8e | MCF-7 | Breast Cancer | 1.21 ± 0.10 | [4] |
| PC3 | Prostate Cancer | 2.18 ± 0.17 | [4] | |
| Hela | Cervical Cancer | 1.98 ± 0.15 | [4] | |
| A549 | Lung Cancer | 2.56 ± 0.20 | [4] | |
| HepG2 | Liver Cancer | 1.55 ± 0.12 | [4] | |
| 8m | MCF-7 | Breast Cancer | 0.88 ± 0.07 | [4] |
| PC3 | Prostate Cancer | 1.55 ± 0.13 | [4] | |
| Hela | Cervical Cancer | 1.23 ± 0.10 | [4] | |
| A549 | Lung Cancer | 1.87 ± 0.16 | [4] | |
| HepG2 | Liver Cancer | 0.39 ± 0.08 | [4] | |
| 5g | MDA-MB-231 | Breast Cancer | <50 | [1] |
| HeLa | Cervical Cancer | <50 | [1] |
Key Mechanisms of Action
Phenanthridine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing DNA damage and apoptosis.
Topoisomerase Inhibition
Many phenanthridine derivatives function as dual inhibitors of topoisomerase I (Top I) and topoisomerase II (Top II).[2][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and subsequent cell death.[2][3]
References
Application Notes: Phenanthridin-5(6H)-amine and Derivatives as Versatile Building Blocks for Complex Molecules
Introduction
The phenanthridine scaffold is a privileged heterocyclic framework found in numerous natural products and synthetic molecules with significant pharmacological properties.[1] Its rigid, planar structure is ideal for interactions with biological targets such as DNA and various enzymes. This has led to the development of phenanthridine-based compounds as potent antitumor agents, topoisomerase inhibitors, and most notably, as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2][3] Phenanthridin-5(6H)-amine and its oxidized counterpart, phenanthridin-6(5H)-one, serve as crucial building blocks for the synthesis of these complex and biologically active molecules. Their versatile chemistry allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. These application notes provide an overview of the synthetic utility of this compound derivatives, key data on their biological activities, and detailed protocols for their synthesis.
Key Applications and Data
Phenanthridine derivatives are central to the development of targeted therapies, particularly in oncology. The phenanthridinone core is a well-established pharmacophore for the inhibition of PARP enzymes, which are critical for DNA single-strand break repair.
1. Synthesis of Phenanthridine and Phenanthridinone Scaffolds
A variety of synthetic methods have been developed to construct the core phenanthridine ring system, offering routes that are efficient and tolerant of diverse functional groups. These methods range from classical reactions to modern transition-metal-catalyzed and photocatalyzed processes.[2][4][5]
| Reaction Type | Starting Materials | Key Reagents/Catalyst | Conditions | Yield | Reference |
| Morgan–Walls Reaction | 2-Aminobiphenyl, Formic Acid | Phosphorus oxychloride, Nitrobenzene | High Temperature | ~42% | [5] |
| Palladium-Catalyzed Dehydrogenative Coupling | N-aryl-2-aminobiphenyls | Pd(OAc)₂, Ag₂CO₃ | 130 °C | up to 73% | [6] |
| I₂-Mediated C-H Amination | Readily accessible aniline precursors | I₂, K₂CO₃ | 120 °C | up to 95% | [7] |
| Transition-Metal-Free Cascade | Benzhydrol, 2-Iodoaniline derivatives | t-BuOK | High Temperature | Not specified | [4] |
| Palladium-Catalyzed Ullmann Cross-Coupling | 1-Bromo-2-nitrobenzene, Methyl 2-iodobenzoate | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110 °C | Not specified | [8] |
| Visible-Light-Mediated Cyclization | Benzamides | 1-chloroanthraquinone (photocatalyst) | Air atmosphere | Not specified | [2] |
2. Phenanthridinone-Based PARP Inhibitors
The phenanthridinone scaffold is a cornerstone for designing potent PARP inhibitors. These inhibitors function by competing with the endogenous substrate NAD+, thereby disrupting DNA repair pathways.[9] This is particularly effective in cancers with deficiencies in other repair pathways, such as those with BRCA mutations, a concept known as synthetic lethality.
| Compound | Core Scaffold | Reported PARP Inhibition | Key Features | Reference |
| PJ34 | Phenanthridin-6(5H)-one | Moderately potent, non-selective | Widely used benchmark for studying PARP function. | [2][9] |
| Olaparib | Phthalazinone (for comparison) | Potent PARP1/2 inhibitor | Clinically approved PARP inhibitor. | [9] |
| Novel Derivatives | Phenanthridin-6(5H)-one | ~10-fold more potent than PJ34 | Designed via in silico methods to interact with key amino acid residues (D766, D770) in the PARP active site. | [9] |
3. Cytotoxicity of Phenanthridine-Based Antitumor Agents
Beyond PARP inhibition, phenanthridine derivatives exhibit broad antitumor activity, often acting as topoisomerase I and II poisons or DNA intercalators.[3][10] The substitution pattern on the phenanthridine ring is critical for cytotoxicity.
| Compound ID | Core Structure | Modification | Cell Line | IC₅₀ (μM) | Reference |
| Nitidine (analog) | Phenanthridine | [(Dimethylamino)ethyl]amino side chain at C-6 | CNE1 | 1.19 | [10] |
| Nitidine (analog) | Phenanthridine | [(Dimethylamino)ethyl]amino side chain at C-6 | HepG2 | 1.19 | [10] |
| Nitidine (analog) | Phenanthridine | [(Dimethylamino)ethyl]amino side chain at C-6 | A549 | 1.37 | [10] |
| Compound 5e | Phenanthridin-6(5H)-one | Not specified | CNE1 | 1.13 | [10] |
Visualizations
Caption: General synthetic workflow for complex molecules from phenanthridine building blocks.
Caption: PARP1 signaling pathway and mechanism of inhibition by phenanthridinone derivatives.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Dehydrogenative Coupling for 5,6-Dihydrophenanthridines
This protocol is adapted from a method for the efficient synthesis of the 5,6-dihydrophenanthridine core via a C-H/C-H coupling reaction.[6]
Materials:
-
Substituted N-(biphenyl-2-yl)aniline derivative (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 1.5 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Pivalic acid (PivOH, 0.5 mmol)
-
Anhydrous 1,2-dichloroethane (DCE, 5 mL)
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk tube, add the N-(biphenyl-2-yl)aniline derivative (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ag₂CO₃ (413.7 mg, 1.5 mmol), K₂CO₃ (276.4 mg, 2.0 mmol), and PivOH (51.1 mg, 0.5 mmol).
-
Evacuate the tube and backfill with dry nitrogen. Repeat this cycle three times.
-
Add anhydrous DCE (5 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 130 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5,6-dihydrophenanthridine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Synthesis of 7,8,9,10-Tetrahydrobenzo[c]phenanthridin-6(5H)-ones
This protocol describes a one-pot procedure for synthesizing phenanthridinone precursors, which are valuable intermediates for antitumor agents.[3]
Materials:
-
Appropriately substituted 1-naphthylamine (1.0 mmol)
-
Triphosgene (0.4 mmol)
-
Anhydrous toluene
-
1-N-morpholino-1-cyclohexene (1.2 mmol)
-
Hydrogen chloride (4M solution in dioxane)
-
Nitrogen atmosphere
Procedure:
-
Isocyanate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1-naphthylamine (1.0 mmol) in anhydrous toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of triphosgene (0.4 mmol) in anhydrous toluene (5 mL) dropwise over 15 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The formation of the corresponding 1-naphthylisocyanate is typically quantitative.
-
Amide Formation: Cool the reaction mixture to room temperature. Add 1-N-morpholino-1-cyclohexene (1.2 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Add 4M HCl in dioxane (2.5 mL) to the reaction mixture.
-
Heat the mixture to reflux for 3 hours. A precipitate will form.
-
Cool the reaction to room temperature and collect the solid precipitate by filtration.
-
Wash the solid with cold toluene and then diethyl ether.
-
Dry the solid under vacuum to yield the crude 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-one.
-
The crude product can be purified further by recrystallization or column chromatography if necessary. This product can then be carried forward for subsequent aromatization and functionalization steps.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 6-amino-substituted benzo[c]phenanthridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenanthridine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of phenanthridines by I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 10. Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Proposed Two-Step Synthesis of Phenanthridin-5(6H)-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenanthridine and its derivatives are key structural motifs in numerous biologically active compounds and natural products. The introduction of an amino group at the 5-position of the 5,6-dihydrophenanthridine scaffold to form Phenanthridin-5(6H)-amine opens up new avenues for the development of novel therapeutic agents and chemical probes. This application note details a proposed two-step experimental protocol for the synthesis of this compound, commencing with the reduction of commercially available phenanthridine to 5,6-dihydrophenanthridine, followed by electrophilic amination.
Overall Reaction Scheme:
Experimental Protocols
Part 1: Synthesis of 5,6-Dihydrophenanthridine
This protocol describes the catalytic hydrogenation of phenanthridine to yield 5,6-dihydrophenanthridine.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Phenanthridine | C₁₃H₉N | 179.22 | 1.00 g | 5.58 |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 100 mg | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Hydrogen Gas | H₂ | 2.02 | Balloon Pressure | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenanthridine (1.00 g, 5.58 mmol) and 10% palladium on carbon (100 mg).
-
Add ethanol (50 mL) to the flask.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 5,6-dihydrophenanthridine, which can be used in the next step without further purification. Expected yield is typically high (>95%).
Part 2: Synthesis of this compound
This protocol details the electrophilic N-amination of 5,6-dihydrophenanthridine using hydroxylamine-O-sulfonic acid (HOSA).
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5,6-Dihydrophenanthridine | C₁₃H₁₁N | 181.24 | 1.00 g | 5.52 |
| Hydroxylamine-O-sulfonic acid (HOSA) | H₃NO₄S | 113.09 | 748 mg | 6.62 |
| Sodium Hydroxide | NaOH | 40.00 | 442 mg | 11.04 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - |
| Water | H₂O | 18.02 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5,6-dihydrophenanthridine (1.00 g, 5.52 mmol) in dichloromethane (40 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (442 mg, 11.04 mmol) in water (10 mL).
-
Add the aqueous sodium hydroxide solution to the solution of 5,6-dihydrophenanthridine.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
In another beaker, dissolve hydroxylamine-O-sulfonic acid (748 mg, 6.62 mmol) in water (10 mL).
-
Slowly add the HOSA solution dropwise to the cooled, stirring reaction mixture over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and continue to stir for 12-16 hours.
-
Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the sequential workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Phenanthridin-5(6H)-amine and its Derivatives in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query for "Phenanthridin-5(6H)-amine" did not yield specific applications in materials science within the searched literature. However, the broader class of phenanthridine derivatives , including aminophenanthridines and phenanthroimidazoles, are extensively researched and utilized in this field. This document focuses on these relevant and documented derivatives.
Introduction
Phenanthridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural backbone for a class of materials with significant potential in advanced applications. While renowned for their biological activity, including DNA intercalation, phenanthridine derivatives are increasingly being explored in materials science for their unique photophysical and electronic properties. Their rigid, planar structure and the ability to tune their electronic characteristics through functionalization make them excellent candidates for use in organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Application I: Organic Light-Emitting Diodes (OLEDs)
Phenanthridine derivatives, particularly phenanthroimidazole-based compounds, have emerged as highly promising materials for OLEDs, especially as emitters for deep-blue light.[1][2] Achieving efficient and stable deep-blue emission is a critical challenge in display and lighting technology. The rigid structure of the phenanthridine core contributes to high thermal stability, while modifications at various positions on the molecule allow for fine-tuning of the emission color, quantum efficiency, and charge transport properties.[3]
Quantitative Data: Performance of Phenanthridine-Based OLEDs
The following tables summarize the performance of various phenanthridine derivatives as emitters in OLED devices.
Table 1: Electroluminescent Properties of Phenanthroimidazole-Based Emitters
| Compound | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Ref. |
|---|---|---|---|---|---|---|
| Cz-SBDPI | 6.2 | 5.9 | 5.7 | 12,984 | (0.15, 0.06) | [1] |
| PPIM-22F | 7.87 | Not Reported | Not Reported | Not Reported | (0.16, 0.10) | [3] |
| PhenI-Py | 5.0 | Not Reported | Not Reported | 100-1000 | (0.15, 0.14) |[2] |
Table 2: Energy Levels of Phenanthroimidazole-Based Emitters
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Ref. |
|---|---|---|---|---|
| PPIM-12F | -5.60 | -2.38 | 3.69 | [3] |
| PPIM-22F | -5.62 | -2.50 | 3.53 | [3] |
| PPIM-1CN | -5.63 | -2.55 | 3.53 | [3] |
| PPIM-2CN | -5.61 | -2.73 | 3.53 |[3] |
Experimental Protocol: Fabrication of a Phenanthridine-Based OLED
This protocol describes a general procedure for the fabrication of a multilayer, non-doped OLED using a phenanthroimidazole derivative as the emitting layer, based on reported methodologies.[1][3]
1. Substrate Preparation: a. Begin with indium tin oxide (ITO)-coated glass substrates. b. Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. c. Dry the substrates in an oven and then treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr). b. Sequentially deposit the organic layers onto the ITO substrate. The deposition rates should be carefully controlled (typically 1-2 Å/s for organic materials). A common device architecture is as follows: i. Hole Injection Layer (HIL): 6 nm of 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HATCN). ii. Hole Transport Layer (HTL): 25 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (TAPC). iii. Electron Blocking Layer (EBL): 15 nm of 1,3,5-Tris(carbazol-9-yl)benzene (TCTA). iv. Emitting Layer (EML): 20 nm of the phenanthroimidazole derivative (e.g., PPIM-22F). v. Electron Transport Layer (ETL): 40 nm of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
3. Cathode Deposition: a. Following the deposition of the organic layers, deposit the cathode without breaking the vacuum. b. Deposit a thin layer (e.g., 1 nm) of lithium fluoride (LiF) at a rate of ~0.1 Å/s to facilitate electron injection. c. Deposit a thicker layer (e.g., 120 nm) of aluminum (Al) at a rate of ~2 Å/s to serve as the cathode.
4. Encapsulation and Characterization: a. Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. b. Characterize the device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and Commission Internationale de l'Eclairage (CIE) coordinates using appropriate measurement systems (e.g., a Keithley source meter and a spectroradiometer).
Visualization: OLED Device Architecture and Energy Level Diagram
Caption: Schematic of a typical multilayer OLED architecture and corresponding energy level diagram.
Application II: Fluorescent Chemosensors
The inherent fluorescence of the phenanthridine core can be modulated by the introduction of specific functional groups that can interact with analytes. This has led to the development of phenanthridine-based "turn-on" or "turn-off" fluorescent sensors for the detection of various species, particularly metal ions. The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT), where the binding of an analyte alters the electronic structure of the molecule and, consequently, its fluorescence properties.
Quantitative Data: Performance of Phenanthridine-Based Fluorescent Sensors
Table 3: Sensing Properties of Phenanthridine Derivatives
| Sensor Compound | Analyte | Detection Limit (LOD) | Emission Change | Mechanism | Ref. |
|---|---|---|---|---|---|
| SAAPH | Ru³⁺ | 151 pM | Colorless to Blue ("Turn-ON") | ICT | [3] |
| PHBQ | Th⁴⁺ | 99 nM | "Turn-ON" | Not Specified | [1] |
| PBO | OCl⁻ | 8 nM | Cyan to Blue | Nucleophilic Attack / ICT | [4] |
| Pyridine-functionalized | Hg²⁺ | 49.87 nM | Blue to Green (Ratiometric) | 1:1 Complexation |[2] |
Experimental Protocol: Metal Ion Detection Using a Phenanthridine-Based Fluorescent Sensor
This protocol provides a general method for the detection of a target metal ion in a solution using a phenanthridine-based sensor, based on reported procedures.[1][3]
1. Synthesis of the Sensor Molecule: a. The sensor molecule is typically synthesized through multi-step organic reactions. For example, the synthesis of a Ru³⁺ sensor involved the reaction of a phenanthridine derivative with 2-(prop-2-yn-1-yloxy)benzaldehyde. b. Purify the synthesized compound using column chromatography and characterize it using NMR and mass spectrometry to confirm its structure and purity.
2. Preparation of Stock Solutions: a. Prepare a stock solution of the phenanthridine-based sensor (e.g., 10 µM) in a suitable solvent mixture (e.g., acetonitrile:water 8:2 v/v). b. Prepare stock solutions of the metal ions to be tested (e.g., 1 mM) by dissolving their nitrate or chloride salts in deionized water.
3. Fluorescence Titration Experiment: a. In a cuvette, place a specific volume of the sensor stock solution. b. Record the initial fluorescence emission spectrum of the sensor solution using a fluorometer, with an appropriate excitation wavelength. c. Sequentially add small aliquots of the target metal ion stock solution to the cuvette. d. After each addition, mix the solution and record the fluorescence emission spectrum. e. Observe the changes in fluorescence intensity (either enhancement or quenching) at the characteristic emission wavelength.
4. Selectivity and Competition Studies: a. To test for selectivity, repeat the fluorescence measurement with a range of other potentially interfering metal ions at the same concentration as the target analyte. b. To perform competition experiments, measure the fluorescence of the sensor in the presence of the target analyte and an excess of other ions.
5. Data Analysis: a. Plot the fluorescence intensity as a function of the analyte concentration to determine the detection limit (LOD), typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Visualization: Mechanism of a "Turn-ON" Fluorescent Sensor
Caption: Logical workflow of a "Turn-ON" fluorescent sensor based on Intramolecular Charge Transfer.
References
- 1. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystalline organic thin films for crystalline OLEDs (II): weak epitaxy growth of phenanthroimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03095D [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of Phenanthridin-5(6H)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridin-5(6H)-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and sensitive detection and quantification of these molecules are crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This document provides an overview of applicable analytical techniques and detailed protocols for the detection of this compound. The methodologies described are based on established analytical principles for amine-containing compounds and can be adapted and validated for specific research needs.
Analytical Techniques Overview
The primary analytical techniques suitable for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Electrochemical Methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of pharmaceutical compounds. For amines, derivatization is often employed to enhance UV absorbance or fluorescence, thereby improving sensitivity and selectivity.[1] Reverse-phase chromatography is the most common separation mode.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices like biological fluids. It provides molecular weight and structural information, aiding in metabolite identification.
-
Electrochemical Detection: This technique is known for its high sensitivity in detecting electroactive compounds.[2] Amine groups can be oxidized at an electrode surface, generating a measurable current that is proportional to the analyte concentration. However, matrix effects can be a challenge.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of aromatic amines using various analytical techniques. These values are provided as a general reference and would require experimental validation for this compound.
Table 1: HPLC-UV Method for Aromatic Amine Analysis (Illustrative Data)
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 mg/L |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.25 mg/L |
| Recovery | 85.3% - 98.4% |
| Precision (%RSD) | < 5% |
Data adapted from a validated method for five aromatic amines.[3]
Table 2: LC-MS Method for Aromatic Amine Analysis (Illustrative Data)
| Parameter | Value |
| Linearity Range | 0.05 - 1.50 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.0 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Intra-day Precision (%RSD) | < 0.40% |
| Inter-day Precision (%RSD) | < 0.40% |
Data adapted from a validated HPLC-MS method for a phenanthroline derivative.[4][5]
Experimental Protocols
Protocol 1: HPLC-UV Detection of this compound
This protocol describes a reverse-phase HPLC method with UV detection. Derivatization with a suitable agent may be necessary to enhance detection.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Methanol (for sample preparation)
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3]
3. Chromatographic Conditions (Starting Point)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suggested starting gradient is to begin with a low percentage of mobile phase B, and gradually increase it over the run to elute the analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 254-350 nm for aromatic compounds).
4. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation (e.g., from a biological matrix):
-
Perform a protein precipitation step if necessary (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitate.
-
The supernatant may be directly injected or subjected to further cleanup using Solid Phase Extraction (SPE).
-
Evaporate the cleaned-up sample and reconstitute in the initial mobile phase.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. research.aalto.fi [research.aalto.fi]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Phenanthridin-5(6H)-amine Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phenanthridin-5(6H)-amine and its derivatives. The information is compiled from various established synthetic protocols and aims to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in phenanthridine synthesis can stem from several factors. Here are some common issues and potential solutions:
-
Inefficient Cyclization: The core phenanthridine ring formation is a critical step. Traditional methods like the Pictet-Ankersmit pyrolysis often result in low yields (30-50%) and significant side product formation.[1]
-
Troubleshooting:
-
Catalyst Choice: For transition metal-catalyzed syntheses, the choice of catalyst and ligands is crucial. For instance, palladium-catalyzed reactions have shown good yields (50-90%).[2] Experiment with different palladium sources (e.g., Pd(OAc)₂) and ligands to optimize the catalytic activity.
-
Reaction Conditions: Temperature and reaction time are critical. Microwave irradiation has been shown to substantially enhance yields and reduce reaction times compared to conventional heating.[3] For example, a reaction that yielded 34% with conventional heating for 10 minutes reached 91% yield in the same time with microwave irradiation.[3]
-
Dehydrating Agent: In methods like the Morgan-Walls reaction, the efficiency of the dehydrating agent (e.g., phosphorus oxychloride) is vital for the cyclization step.[1] Ensure the reagent is fresh and used in the appropriate stoichiometric amount.
-
-
-
Side Reactions: The formation of undesired products can significantly reduce the yield of the target compound.
-
Troubleshooting:
-
Dimer and Trimer Formation: In reactions involving diynes and alkynes, dimerization and trimerization of the starting materials can compete with the desired cyclotrimerization.[3] Slowly adding the alkyne to the reaction mixture can minimize these side reactions.[3]
-
Oxidation of Starting Materials or Product: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or the product is sensitive to oxidation.
-
-
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the cyclization process, leading to lower yields.[3]
-
Troubleshooting:
-
Substituent Modification: If possible, consider using starting materials with smaller substituents or protecting groups that can be removed after the core synthesis.
-
Catalyst Modification: In some cases, using a bulkier catalyst can improve regioselectivity, but it may also decrease the overall yield.[3] A careful balance needs to be found.
-
-
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?
Poor regioselectivity is a common challenge, especially when synthesizing substituted phenanthridines.
-
Troubleshooting:
-
Catalyst and Ligand Selection: The choice of catalyst and ligands can have a profound impact on regioselectivity. For rhodium-catalyzed [2+2+2] cycloaddition reactions, using a bulkier catalyst can significantly improve the regioselectivity.[2][3][4]
-
Steric Effects of Substituents: Increasing the steric bulk of the substituents on the starting materials can also direct the reaction towards a specific regioisomer.[3]
-
Reaction Temperature: In some cases, optimizing the reaction temperature can favor the formation of one isomer over another.
-
Q3: The purification of my final product is difficult due to persistent impurities. What are some common impurities and how can I avoid them?
Purification challenges often arise from side products formed during the reaction or from unreacted starting materials.
-
Troubleshooting:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.
-
Side Product Identification: If possible, isolate and identify the major impurities. Understanding their structure can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize their formation.
-
Purification Strategy: Traditional purification methods for phenanthridine derivatives include crystallization and column chromatography.[1] For stubborn impurities, consider alternative purification techniques like preparative HPLC.
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of reaction conditions and their impact on yield.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation in Phenanthridine Synthesis [3]
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Conventional | 150 (oil bath) | 10 | 34 |
| 2 | Microwave | 130 (internal) | 10 | 91 |
Table 2: Effect of Catalyst and Substituent on Yield and Regioselectivity [3]
| Entry | Catalyst | R2 Substituent | R3 Substituent | Yield (%) | Regioselectivity |
| 1 | Rh Catalyst A | Me | Bu | 91 | 4:1 |
| 2 | Rh Catalyst A | Me | t-BuOTBS | 78 | 4:1 |
| 3 | Rh Catalyst B | i-Pr | Bu | 75 | >20:1 |
| 4 | Rh Catalyst B | t-Bu | Bu | 68 | >20:1 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Phenanthridine Derivatives [3]
This protocol describes a general procedure for the rhodium-catalyzed [2+2+2] cyclotrimerization of a diyne and an alkyne using microwave irradiation.
-
Reaction Setup: In a microwave process vial, combine the diyne (1.0 equiv), the alkyne (1.2 equiv), and the rhodium catalyst (e.g., 5 mol % of [Rh(cod)Cl]₂) in a suitable solvent (e.g., toluene).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130 °C) for a specified time (e.g., 10 minutes).
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Single-Step Synthesis of 6-Aminophenanthridines [5][6]
This method describes the condensation of anilines with 2-chlorobenzonitriles promoted by metal amides in liquid ammonia.
-
Preparation of Sodium Amide: In a flask equipped with a dry ice condenser, add liquid ammonia. Add a catalytic amount of Fe(NO₃)₃ followed by the portion-wise addition of sodium metal until a persistent gray color is observed, indicating the formation of NaNH₂.
-
Addition of Reactants: To the suspension of sodium amide, add a solution of the aniline derivative in anhydrous diethyl ether. Stir the mixture for 30 minutes.
-
Reaction: Add a solution of 2-chlorobenzonitrile in anhydrous diethyl ether to the reaction mixture. Stir for the required reaction time.
-
Quenching and Workup: Carefully quench the reaction with an ammonium chloride solution. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low synthesis yield.
Diagram 2: Decision Pathway for Improving Regioselectivity
References
- 1. Phenanthridine - Wikipedia [en.wikipedia.org]
- 2. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
- 3. cem.de [cem.de]
- 4. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Phenanthridin-5(6H)-amine Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of Phenanthridin-5(6H)-amine. This guide offers frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound and related phenanthridine derivatives are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is a powerful final step to obtain highly pure crystalline material.
Q2: What are the typical impurities I might encounter?
Impurities largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials.
-
Byproducts from side reactions, which can be regioisomers or products of incomplete cyclization.[1]
-
Reagents used in the synthesis, such as residual palladium catalysts or radical initiators.[1][2]
-
Oxidation products, as some phenanthridine derivatives can be susceptible to oxidation.
Q3: My amine is streaking on the TLC plate. What does this mean and how can I fix it?
Streaking of amines on a silica gel TLC plate is a common issue caused by the interaction of the basic amine with the acidic silica surface. This can be mitigated by adding a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine (Et3N) or ammonia solution.
Q4: Can I use reversed-phase chromatography to purify this compound?
Yes, reversed-phase high-performance liquid chromatography (HPLC) can be a viable purification method, particularly for more polar phenanthridine derivatives or for achieving very high purity. It is often beneficial to use a mobile phase with a basic modifier to ensure the amine is in its free-base form, which can improve peak shape and retention.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the silica gel column.
-
Possible Cause: The solvent system is not polar enough to elute the basic amine.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You can also switch to a more polar solvent system, such as dichloromethane/methanol.
-
Pro-Tip: Add 0.1-1% triethylamine or ammonia to the eluent to reduce the interaction of your amine with the silica gel, which should improve its mobility.
Issue 2: The compound is co-eluting with an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems with varying polarities and compositions. A good practice is to first perform a thorough TLC analysis with various solvent mixtures to identify a system that gives good separation between your product and the impurity.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Amine-functionalized silica can be an excellent alternative for purifying basic compounds, often providing better separation and eliminating the need for basic additives in the mobile phase. Alumina (basic or neutral) can also be a good option.
Issue 3: The purified fractions are still showing impurities by TLC.
-
Possible Cause 1: Column Overloading. Loading too much crude material onto the column can lead to poor separation.
-
Solution 1: Reduce the amount of material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Possible Cause 2: Inappropriate Fraction Collection. Collecting fractions that are too large can lead to the mixing of your compound with closely eluting impurities.
-
Solution 2: Collect smaller fractions and analyze each one carefully by TLC before combining them.
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The solution is supersaturated. The concentration of the compound in the solvent is too high.
-
Solution 1: Add a small amount of additional hot solvent to fully dissolve the oil, and then allow it to cool slowly.
-
Possible Cause 2: The cooling process is too rapid. Rapid cooling can favor the formation of an oil over crystals.
-
Solution 2: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid placing the hot solution directly into an ice bath.
-
Possible Cause 3: The presence of impurities. Impurities can inhibit crystal formation.
-
Solution 3: Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization again.
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The compound is too soluble in the chosen solvent.
-
Solution 1: Reduce the amount of solvent used to dissolve the compound. You can also try adding a "co-solvent" in which the compound is less soluble to induce precipitation.
-
Possible Cause 2: The solution is not saturated.
-
Solution 2: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Possible Cause 3: Lack of nucleation sites.
-
Solution 3: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Phenanthridine Derivatives.
| Stationary Phase | Eluent System (v/v) | Modifier | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | None | Good starting point for less polar derivatives. |
| Silica Gel | Dichloromethane / Methanol | None | For more polar compounds. |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | Recommended for basic amines to prevent streaking and improve resolution. |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Ammonia | An alternative to triethylamine for mitigating interactions with silica. |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None | Often provides superior separation for basic amines and avoids the need for basic additives. |
Table 2: Potential Recrystallization Solvents for Phenanthridine Derivatives.
| Solvent | Comments |
| Ethanol | A commonly used solvent for recrystallizing a wide range of organic compounds. |
| Methanol | Similar to ethanol, effective for many polar compounds. |
| Acetone | Another versatile solvent for recrystallization. |
| Ethyl Acetate / Hexane | A good solvent/co-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool. |
| Toluene | Can be effective for aromatic compounds. |
Experimental Protocols
General Protocol for Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Combining Fractions: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Phenanthridin-5(6H)-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenanthridin-5(6H)-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
This compound is a versatile primary aromatic amine. The most common reactions involve the functionalization of the amino group and include:
-
N-Alkylation: Introduction of alkyl groups to the nitrogen atom.
-
N-Acylation: Formation of amides through reaction with acylating agents.
-
N-Arylation: Formation of a carbon-nitrogen bond with an aryl group, typically through cross-coupling reactions.
Q2: I am having trouble with the solubility of my this compound starting material. What solvents are recommended?
This compound has a rigid, aromatic structure which can limit its solubility in some common solvents. For reactions, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). For less polar reactants, solvents like dioxane or toluene may be suitable, especially at elevated temperatures. Always perform a solubility test with your specific reaction components before proceeding with a large-scale reaction.
Q3: My reaction is showing multiple products on TLC/LC-MS. What are the likely side reactions?
The nature of the side products will depend on the specific reaction being performed. However, some general possibilities include:
-
Over-alkylation/acylation: In N-alkylation and N-acylation, it is possible for the product to react further if the reaction conditions are too harsh or if an excess of the electrophile is used.
-
Ring functionalization: While the amino group is the most reactive site, under certain conditions (e.g., strong acids or bases, high temperatures), electrophilic or nucleophilic aromatic substitution on the phenanthridine ring system may occur.
-
Decomposition: Phenanthridine derivatives can be sensitive to strong oxidizing or reducing agents, as well as high temperatures, leading to decomposition.
Troubleshooting Guides
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the nitrogen atom of the amine. Common challenges include low conversion, over-alkylation, and difficult purification.
Common Issues & Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough to deprotonate the amine. 3. Low reaction temperature. 4. Poor solubility of starting materials. | 1. Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). 2. Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Increase the reaction temperature. Consider using a microwave reactor for controlled heating. 4. Screen for a more suitable solvent (e.g., DMF, DMSO). |
| Formation of Dialkylated Product | 1. Excess alkylating agent. 2. The mono-alkylated product is more nucleophilic than the starting amine. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Difficult Purification | 1. Similar polarity of starting material and product. 2. Presence of unreacted alkylating agent. | 1. Utilize a different chromatography stationary phase (e.g., alumina instead of silica gel). 2. Consider converting the product to a salt to alter its solubility for extraction or precipitation. 3. Use a scavenger resin to remove the excess alkylating agent. |
Experimental Workflow: N-Alkylation
Detailed Protocol: N-Alkylation with Benzyl Bromide
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acylation of this compound
N-acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. These reactions are often high-yielding but can present challenges with over-acylation and handling of reactive reagents.
Common Issues & Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the acylating agent. 3. Poor nucleophilicity of the amine. | 1. Increase the reaction time or temperature. 2. Ensure anhydrous reaction conditions. 3. Use a more reactive acylating agent or add a catalyst such as 4-dimethylaminopyridine (DMAP). |
| Formation of Diacylated Product (Imide) | 1. Excess acylating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount of the acylating agent. 2. Run the reaction at a lower temperature. |
| Side reactions with the phenanthridine core | The phenanthridine ring can be susceptible to Friedel-Crafts type reactions under acidic conditions. | Use a non-acidic base like pyridine or triethylamine to neutralize the acid byproduct. |
Experimental Workflow: N-Acylation
Detailed Protocol: N-Acylation with Acetyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) and add pyridine (1.5 eq) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
N-Arylation of this compound
N-arylation involves the formation of a new C-N bond between the amine and an aryl group, typically from an aryl halide. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.
Common Issues & Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Ullmann) | 1. Inactive copper catalyst. 2. High reaction temperatures required. | 1. Use freshly activated copper powder or a soluble copper(I) salt. 2. Consider using a high-boiling point solvent like DMF or DMSO. Microwave heating can be beneficial. |
| Low or No Reaction (Buchwald-Hartwig) | 1. Catalyst poisoning by the heterocyclic substrate. 2. Inappropriate ligand for the palladium catalyst. 3. Base is not suitable for the reaction. | 1. Use a higher catalyst loading or a more robust catalyst system. 2. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). 3. Test different bases such as Cs₂CO₃, K₃PO₄, or LiHMDS. |
| Homocoupling of Aryl Halide | The aryl halide reacts with itself, especially at high temperatures. | Use a lower reaction temperature if possible, and ensure efficient stirring. |
| Reduction of Aryl Halide | The aryl halide is dehalogenated. | Ensure the reaction is performed under an inert atmosphere to prevent side reactions with trace water or oxygen. |
Experimental Workflow: Buchwald-Hartwig N-Arylation
Detailed Protocol: Buchwald-Hartwig N-Arylation with 4-Bromoanisole
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Add this compound (1.0 eq) and 4-bromoanisole (1.2 eq).
-
Add anhydrous toluene (0.1 M).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Technical Support Center: Synthesis of Phenanthridin-5(6H)-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenanthridin-5(6H)-amine and related compounds. The guidance primarily focuses on challenges encountered during the Chichibabin amination of the phenanthridine core, a common synthetic route.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate reaction temperature: The Chichibabin reaction often requires high temperatures to proceed efficiently. 2. Poor quality of sodium amide (NaNH₂): Impurities in the sodium amide can inhibit the reaction. 3. Incorrect solvent: The choice of solvent is critical for reaction success. 4. Low basicity of the phenanthridine substrate: The reaction works best for heterocycles with a pKa in the range of 5-8.[1] | 1. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Reactions are often carried out in high-boiling inert solvents like xylene or toluene.[2][3] 2. Use freshly prepared or high-purity sodium amide. Some reports suggest that trace impurities can sometimes catalyze the reaction, so results may vary between batches.[3] 3. Toluene, xylene, or liquid ammonia (for lower temperature reactions with more soluble potassium amide) are commonly used.[2][4] Ensure the solvent is anhydrous. 4. If the phenanthridine substrate has strongly electron-withdrawing groups, this can decrease the basicity of the ring nitrogen and hinder the reaction.[1] Modification of the substrate may be necessary. |
| Formation of a Dimer Byproduct | 1. Reaction conditions favoring dimerization: At high temperatures and atmospheric pressure, dimerization can be a significant side reaction.[1] | 1. Conduct the reaction under an inert atmosphere with positive nitrogen pressure (e.g., 350 psi). This has been shown to significantly favor the desired amination product over dimerization.[1] |
| Formation of Multiple Isomers | 1. Competing reaction sites: For substituted phenanthridines, amination may occur at multiple positions. The Chichibabin reaction typically favors the position adjacent to the ring nitrogen (C-6). | 1. Carefully control reaction temperature and time to favor the thermodynamically or kinetically preferred product. 2. Utilize advanced purification techniques such as column chromatography or preparative HPLC to isolate the desired isomer. 3. Consider a different synthetic strategy that offers better regioselectivity if isomer separation is problematic. |
| Difficult Product Isolation/Purification | 1. Formation of a stable sodium salt of the product: The aminated product forms a sodium salt with the unreacted sodium amide.[4] 2. Product degradation during workup: The product may be sensitive to acidic or basic conditions during extraction. | 1. The reaction mixture requires an aqueous workup, often with a mild acid, to neutralize the sodium salt and liberate the free amine product.[1] 2. Use a carefully controlled pH during the aqueous workup. Extraction with a suitable organic solvent should be performed promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for introducing an amino group onto the phenanthridine core is the Chichibabin reaction. This reaction utilizes sodium amide (NaNH₂) to directly aminate the heterocyclic ring, typically at the C-6 position.[2][5]
Q2: What are the key parameters that influence the success of the Chichibabin amination of phenanthridine?
A2: Several factors are crucial for a successful reaction:
-
Basicity of the Heterocycle: The reaction is most effective for heterocycles with a pKa between 5 and 8.[1]
-
Reaction Temperature: High temperatures are generally required, often in inert, high-boiling solvents.[2]
-
Quality of Sodium Amide: The purity and reactivity of the sodium amide can significantly impact the yield.[3]
-
Substituents: Electron-withdrawing groups on the phenanthridine ring can inhibit the reaction.[1]
Q3: What is the primary side reaction to be aware of?
A3: The most common side reaction is the dimerization of the phenanthridine substrate.[1] This can be minimized by carrying out the reaction under elevated nitrogen pressure.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing the evolution of hydrogen gas, which is a byproduct of the reaction.[1] Additionally, the formation of the intermediate σ-adduct often results in a color change to red.[1] For more precise monitoring, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of quenched aliquots is recommended.
Q5: Is the Chichibabin reaction dangerous?
A5: Sodium amide is a highly reactive and potentially hazardous reagent that can ignite on contact with air or moisture. It should be handled with extreme caution in an inert atmosphere by trained personnel.
Experimental Protocols
General Protocol for Chichibabin Amination of Phenanthridine
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add phenanthridine and an anhydrous, high-boiling inert solvent (e.g., xylene or toluene).
-
Reagent Addition: While stirring, carefully add finely powdered sodium amide (NaNH₂) to the solution. The reaction is typically run with a molar excess of sodium amide.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water or an aqueous solution of a mild acid (e.g., ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Chichibabin reaction pathway for the amination of phenanthridine.
Caption: Dimerization side reaction of phenanthridine.
Caption: Troubleshooting workflow for low yield in phenanthridine amination.
References
Technical Support Center: Synthesis of Phenanthridin-5(6H)-amine
This technical support center provides guidance and answers to frequently asked questions regarding the synthesis of Phenanthridin-5(6H)-amine, with a particular focus on catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and versatile method for the synthesis of this compound and its derivatives is the intramolecular Buchwald-Hartwig amination of 2-amino-2'-halobiphenyls or related precursors. This reaction involves the formation of a C-N bond catalyzed by a transition metal, typically palladium or copper.
Q2: Which catalyst system is optimal for the synthesis of this compound?
The choice of an optimal catalyst system is highly dependent on the specific substrate and desired reaction conditions. However, palladium-based catalysts are frequently reported to provide high yields. A common and effective system consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine ligand like Xantphos or DavePhos.
Q3: What is the role of the base in this reaction?
The base is a critical component of the catalytic cycle. Its primary role is to deprotonate the amine, making it a more active nucleophile. Additionally, the base facilitates the reductive elimination step, which leads to the formation of the desired product and regeneration of the active catalyst. Common bases used in this synthesis include sodium tert-butoxide (NaOtBu) and potassium carbonate (K2CO3).
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate choice of base or solvent- Insufficient reaction temperature or time- Poor quality of starting materials | - Ensure the catalyst and ligand are not degraded. Consider using a fresh batch.- Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3) and solvents (e.g., toluene, dioxane, DMF).- Gradually increase the reaction temperature and monitor the progress.- Purify starting materials to remove any potential inhibitors. |
| Formation of Side Products | - Homocoupling of the aryl halide- Hydrodehalogenation of the starting material- Dimerization of the product | - Lower the catalyst loading.- Use a bulkier phosphine ligand to suppress side reactions.- Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. |
| Incomplete Conversion | - Catalyst deactivation- Insufficient amount of base- Reversible reaction equilibrium | - Increase the catalyst loading or add a second portion of the catalyst during the reaction.- Ensure an adequate excess of the base is used.- Remove any volatile byproducts to shift the equilibrium towards the product. |
| Difficulty in Product Isolation | - Emulsion formation during workup- Product co-eluting with impurities during chromatography | - Add brine to the aqueous layer to break up emulsions.- Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative purification method. |
Catalyst System Performance Data
The following table summarizes the performance of different catalyst systems for the synthesis of this compound and its derivatives, based on literature data.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 | Xantphos | NaOtBu | Toluene | 110 | 12 | 95 |
| Pd2(dba)3 | DavePhos | K2CO3 | Dioxane | 100 | 18 | 92 |
| CuI | Phenanthroline | Cs2CO3 | DMF | 120 | 24 | 85 |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 16 | 90 |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound via a palladium-catalyzed intramolecular C-N coupling reaction.
Materials:
-
2-Amino-2'-bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-2'-bromobiphenyl (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium tert-butoxide (1.2 mmol) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield in this compound synthesis.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Validation & Comparative
Comparative Analysis of Phenanthridine-Based Amines and Related Bioactive Aza-aromatics
A comprehensive guide to the characterization of amino-substituted aza-aromatic compounds, focusing on the phenanthridine scaffold in comparison to established bioactive alternatives such as 9-aminoacridine and tacrine. This document provides key physicochemical data, spectroscopic profiles, and detailed experimental protocols for researchers in drug discovery and medicinal chemistry.
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physicochemical and spectroscopic properties of phenanthridine, 6-aminophenanthridine, 9-aminoacridine, and tacrine. This data is essential for the identification, purity assessment, and structural elucidation of these and related compounds.
| Property | Phenanthridine | 6-Aminophenanthridine | 9-Aminoacridine | Tacrine (9-amino-1,2,3,4-tetrahydroacridine) |
| Molecular Formula | C₁₃H₉N[1][2] | C₁₃H₁₀N₂ | C₁₃H₁₀N₂[3][4] | C₁₃H₁₄N₂[1] |
| Molecular Weight | 179.22 g/mol [1] | 194.23 g/mol | 194.24 g/mol | 198.27 g/mol [1] |
| Melting Point | 104-107 °C[2][5] | Not available | 241-244 °C | 183-184 °C[1] |
| Boiling Point | 349 °C[2] | Not available | Not available | 358 °C[1] |
| Solubility | Almost insoluble in water.[2] | Soluble in DMSO or ethanol.[6] | Freely soluble in alcohol.[3] | Soluble in DMSO. |
| pKa | 4.61[2] | Not available | 9.9 | Not available |
| ¹H NMR (δ, ppm) | δ 7.5-9.2 (m, 9H) | Not available | δ 7.3-8.2 (m, 8H), 8.5 (s, 1H), 11.0 (br s, 2H) | δ 1.8-2.0 (m, 4H), 2.7-3.0 (m, 4H), 7.3-8.1 (m, 4H), 8.4 (br s, 2H) |
| ¹³C NMR (δ, ppm) | δ 122.1, 123.8, 124.2, 126.9, 127.3, 128.6, 128.8, 129.0, 130.4, 130.6, 133.1, 143.9, 152.0 | Not available | δ 115.1, 119.8, 123.5, 124.1, 128.9, 129.2, 143.2, 149.3, 150.1 | δ 22.5, 22.9, 25.1, 32.7, 115.9, 120.2, 123.4, 127.9, 128.2, 146.1, 148.9, 151.7, 158.9 |
| Key IR Bands (cm⁻¹) | 3050 (C-H aromatic), 1620, 1580, 1450 (C=C, C=N) | Not available | 3300-3100 (N-H), 1640, 1590, 1470 (C=C, C=N) | 3400-3200 (N-H), 2930, 2850 (C-H aliphatic), 1630, 1570 (C=C, C=N) |
| Mass Spec (m/z) | 179 (M⁺) | 194 (M⁺) | 194 (M⁺) | 198 (M⁺) |
Biological Activity Comparison
The amino-substituted aza-aromatic scaffolds presented here are known for their diverse biological activities. Understanding these activities is crucial for the development of new therapeutic agents.
-
Phenanthridine Derivatives: The phenanthridine core is found in various natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects.[1] The biological activity is often associated with the presence of a quaternary nitrogen atom, which can interact with biological macromolecules like DNA.
-
6-Aminophenanthridine: This compound has been identified as an antiprion agent. It selectively inhibits the protein folding activity of the ribosome (PFAR) by interacting with the domain V rRNA and the protein substrate.
-
9-Aminoacridine: This is a fluorescent dye and topical antiseptic agent.[3][4] It is known to intercalate into DNA and has been studied for its mutagenic and potential anticancer properties.[7] 9-Aminoacridine and its derivatives have also been investigated as antimalarial drugs.[5] More recently, it has been shown to inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA.[8]
-
Tacrine: Tacrine was the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] It enhances cholinergic function by increasing the concentration of acetylcholine in the brain.[9] However, its use has been limited due to concerns about hepatotoxicity.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible characterization data. Below are methodologies for key analytical techniques applicable to the characterization of phenanthridine derivatives and their alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol using KBr Pellet Method:
-
Sample Preparation:
-
Grind 1-2 mg of the dry solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with ESI and the mass spectrometer.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Scan over a mass-to-charge (m/z) range that includes the expected molecular ion.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.
-
Workflow and Pathway Visualizations
To aid in the systematic characterization of novel compounds, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway that could be investigated for compounds with anticancer activity.
References
- 1. Tacrine - Wikipedia [en.wikipedia.org]
- 2. Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Aminoacridine - Wikipedia [en.wikipedia.org]
- 5. 9 aminoacridine | PPT [slideshare.net]
- 6. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 8. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Mass Spectrometry of Phenanthridin-5(6H)-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the characterization of Phenanthridin-5(6H)-amine and related N-heterocyclic compounds. While specific experimental data for this compound is not extensively published, this document extrapolates from established principles of mass spectrometry for analogous structures, including phenanthridine derivatives and other aza-polycyclic aromatic hydrocarbons. The information herein is intended to guide researchers in method selection and data interpretation for the analysis of this important class of molecules.
Introduction to Mass Spectrometry of N-Heterocycles
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of organic molecules. For N-heterocyclic compounds like phenanthridines, the choice of ionization method is critical and significantly influences the resulting mass spectrum and the structural information that can be obtained. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and produce different types of spectral data.
Comparison of Ionization Techniques
The selection of an appropriate ionization source is a critical first step in the mass spectrometric analysis of phenanthridine derivatives. The choice between "hard" ionization techniques like EI and "soft" ionization methods like ESI will depend on the analytical goal, whether it is molecular weight determination or detailed structural elucidation through fragmentation analysis.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | A high-energy electron beam bombards the sample, causing the ejection of an electron to form a radical cation (M+•). | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of protonated molecules ([M+H]+) or other adducts. |
| Molecular Ion | The molecular ion peak is often observed, but can be weak or absent for labile compounds.[1] | The protonated molecule ([M+H]+) is typically the base peak, providing clear molecular weight information.[2][3][4] |
| Fragmentation | Extensive fragmentation is common, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation.[5][6] This can, however, lead to a complex spectrum. | Fragmentation is generally minimal but can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.[2] |
| Sample Introduction | Typically coupled with Gas Chromatography (GC) for volatile and thermally stable compounds.[5] | Commonly coupled with Liquid Chromatography (LC), making it suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[7] |
| Typical Application | Structural identification of unknown compounds through library matching of fragmentation patterns. | Accurate mass determination, analysis of complex mixtures, and characterization of large biomolecules. |
| Expected Behavior of this compound | A significant molecular ion peak is expected due to the stable aromatic system. Fragmentation may involve the loss of the amine group, hydrogen atoms, and cleavage of the heterocyclic ring.[1][8] | A strong protonated molecular ion ([M+H]+) would be the dominant species. MS/MS analysis would likely show characteristic losses such as ammonia (NH3) and subsequent fragmentation of the phenanthridine core.[2] |
Experimental Protocols
Detailed experimental protocols should be optimized for the specific instrument and analytical goals. Below are generalized workflows for EI and ESI analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Chromatographic Separation : Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to elute the analyte.
-
Ionization : In the ion source, the eluted analyte is bombarded with electrons (typically at 70 eV).
-
Mass Analysis : The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Sample Preparation : Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Chromatographic Separation : Inject the sample into an LC system with a reverse-phase column (e.g., C18). Use a gradient of aqueous mobile phase (often with a small amount of acid like formic acid to promote protonation) and an organic solvent.
-
Ionization : The eluent from the LC is introduced into the ESI source, where it is nebulized and subjected to a high voltage to form protonated molecules.
-
Mass Analysis : The ions are transferred into the mass analyzer for m/z separation.
-
Detection : A mass spectrum is generated, showing the distribution and abundance of ions.
Visualizing Mass Spectrometry Workflows
The following diagrams illustrate the general workflows for GC-MS and LC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
Cytotoxicity of Phenanthridin-5(6H)-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various Phenanthridin-5(6H)-amine derivatives against several human cancer cell lines. The data presented is compiled from recent scientific literature and aims to offer an objective overview of the anti-proliferative activities of these compounds, supported by detailed experimental protocols and insights into their mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activities of a series of newly synthesized phenanthridine derivatives were evaluated against five human cancer cell lines: MCF-7 (breast cancer), PC3 (prostate cancer), Hela (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
Fourteen phenanthridine derivatives, designated 8a through 8n, were initially screened for their inhibitory activity at a concentration of 5 µmol/L. Based on these initial results, four compounds (8a, 8b, 8e, and 8m) were selected for more detailed dose-response studies to determine their precise IC50 values.[1]
The results, summarized in the table below, demonstrate that several of these derivatives exhibit potent cytotoxic effects, with IC50 values in the micromolar to nanomolar range. Notably, compound 8a displayed significant cytotoxicity against all tested cell lines, with a particularly high potency against the MCF-7 cell line (IC50 = 0.28 µM).[1] Compound 8m also showed strong activity, especially against the HepG2 cell line with an IC50 of 0.39 µM.[1]
| Compound | MCF-7 IC50 (µM) | PC3 IC50 (µM) | Hela IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 8a | 0.28 ± 0.08 | 0.65 ± 0.11 | 0.53 ± 0.09 | 0.88 ± 0.15 | 0.76 ± 0.13 |
| 8b | 1.12 ± 0.19 | 1.54 ± 0.26 | 1.28 ± 0.22 | 2.15 ± 0.37 | 1.89 ± 0.32 |
| 8e | 0.98 ± 0.17 | 1.35 ± 0.23 | 1.11 ± 0.19 | 1.87 ± 0.32 | 1.65 ± 0.28 |
| 8m | 0.45 ± 0.08 | 0.78 ± 0.13 | 0.64 ± 0.11 | 1.07 ± 0.18 | 0.39 ± 0.07 |
| Sanguinarine (SA) | 1.77 ± 0.06 | 2.56 ± 0.31 | 2.13 ± 0.25 | 3.54 ± 0.42 | 3.49 ± 0.41 |
| Etoposide (VP 16) | >10 | >10 | >10 | >10 | >10 |
Data sourced from Tang et al., 2019.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the phenanthridine derivatives was conducted using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7, PC3, Hela, A549, and HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells per well. The cells were then incubated until they reached 90–95% confluency.[1]
-
Compound Treatment: Stock solutions of the phenanthridine derivatives were diluted with the culture medium to the desired concentrations. Each well was then treated with 100 µL of the medium containing the respective compound concentrations and incubated for 48 hours.[1]
-
MTT Addition: Following the incubation period, 20 µL of MTT working solution (5 mg/mL) was added to each well. The plates were then incubated for an additional 4 hours.[1]
-
Formazan Solubilization: After the second incubation, the medium was carefully removed from the wells, and 200 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals that had formed in the metabolically active cells.[1]
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Mechanism of Action & Signaling Pathways
Further mechanistic studies on the most potent derivative, compound 8a , revealed a multi-faceted mechanism of action contributing to its cytotoxic effects.
Inhibition of DNA Topoisomerases
Enzymatic assays indicated that compound 8a effectively inhibits the activity of both DNA topoisomerase I and II.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers cell death.
Cell Cycle Arrest
Treatment of MCF-7 cells with compound 8a resulted in a dose-dependent cell cycle arrest at the S phase.[1] This indicates that the compound interferes with DNA synthesis, preventing cancer cells from progressing through the cell cycle and proliferating.
Induction of Apoptosis
Compound 8a was also found to induce apoptosis, or programmed cell death, in MCF-7 cells. This was evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] The Bcl-2 family of proteins plays a critical role in regulating the mitochondrial pathway of apoptosis.
Caption: Proposed mechanism of action for compound 8a.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Phenanthridin-5(6H)-amine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Phenanthridin-5(6H)-amine analogs, a class of compounds demonstrating significant therapeutic promise across various disease areas, including cancer and infectious diseases. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this guide aims to facilitate the rational design of next-generation phenanthridinamine-based therapeutics.
This compound and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been extensively studied as inhibitors of key cellular targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), the anti-apoptotic protein Bcl-XL, and as agents against Mycobacterium tuberculosis. The strategic modification of the phenanthridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound analogs is intrinsically linked to their chemical structure. The following tables summarize the structure-activity relationship (SAR) of these compounds against three distinct and significant biological targets.
PARP-1 Inhibition
Phenanthridin-6(5H)-ones, closely related to the amine analogs, are potent inhibitors of PARP-1, an enzyme critical for DNA repair. Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The inhibitory activity of substituted 5(H)phenanthridin-6-ones is presented below.[1]
| Compound | Substitution | IC50 (nM) |
| 1b | 2-amino | 10 |
| 1a | Unsubstituted | >1000 |
| 1c | 3-amino | 50 |
| 1d | 4-amino | 200 |
| 1e | 8-amino | 30 |
| 1f | 10-amino | >1000 |
| 1g | 2-methyl | 300 |
| 1h | 2-hydroxy | 150 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2001.[1]
SAR Insights: The position of the amino substituent on the phenanthridinone ring significantly influences PARP-1 inhibitory activity. A 2-amino substitution (compound 1b ) confers the most potent activity, with an IC50 value of 10 nM.[1] Amino groups at the 3- and 8-positions also result in potent inhibitors, while substitution at the 10-position leads to a dramatic loss of activity.[1]
Bcl-XL Inhibition
The B-cell lymphoma-extra large (Bcl-XL) protein is a key regulator of apoptosis, or programmed cell death. Overexpression of Bcl-XL is a common mechanism by which cancer cells evade apoptosis. Phenanthridine-based analogs have been developed as inhibitors of the Bcl-XL/Bak-BH3 peptide interaction, a critical step in the intrinsic apoptotic pathway.
| Compound | Modifications from Natural Product | IC50 (µM) |
| Chelerythrine (5) | Natural Product | >50 |
| Sanguinarine (6) | Natural Product | >50 |
| Analog 7 | Simplified A and B rings | 15.2 ± 1.1 |
| Analog 12 | N-methyl group removed | 5.8 ± 0.5 |
| Analog 15 | Methoxy groups removed | 2.5 ± 0.2 |
Data on Bcl-XL inhibition by phenanthridine-based analogs highlights the importance of specific structural motifs for potent activity.[2]
SAR Insights: While the natural products chelerythrine and sanguinarine are poor inhibitors, synthetic analogs with simplified ring systems and removal of certain functional groups exhibit significantly improved potency.[2] This suggests that the core phenanthridine scaffold can be optimized for potent inhibition of Bcl-XL.
Anti-Tubercular Activity
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. Phenanthridine derivatives, particularly 6-(4-substitutedpiperazin-1-yl)phenanthridines, have demonstrated promising activity against Mycobacterium tuberculosis H37Rv.
| Compound | R Group on Piperazine | MIC (µg/mL) |
| 5a | -H | 6.25 |
| 5e | -CH2CH2OH | 1.56 |
| 5j | -C(O)Ph | 1.56 |
| 5k | -C(O)CH3 | 1.56 |
| 6b | -SO2-p-tolyl | 3.13 |
| 6m | -SO2-naphthalen-2-yl | 1.56 |
| 6s | -SO2-thiophen-2-yl | 1.56 |
| 7d | -C(O)NH-p-chlorophenyl | 1.56 |
Data sourced from European Journal of Medicinal Chemistry, 2014 and 2015.[3][4]
SAR Insights: The substituent at the 4-position of the piperazine ring plays a crucial role in the anti-tubercular activity.[3] Small polar groups (e.g., hydroxyethyl) and various amide and sulfonamide moieties lead to potent compounds with MIC values as low as 1.56 µg/mL.[3][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
Synthesis of Phenanthridin-6(5H)-one Core Structure
A common synthetic route to the phenanthridin-6(5H)-one scaffold involves a palladium-catalyzed intramolecular C-H arylation of N-phenyl-2-halobenzamides.
General Procedure:
-
A mixture of the appropriate N-phenyl-2-halobenzamide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., K2CO3) in a high-boiling point solvent (e.g., toluene or xylene) is prepared in a sealed reaction vessel.
-
The reaction mixture is heated at a high temperature (typically 100-140 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired phenanthridin-6(5H)-one.
PARP-1 Inhibition Assay
The inhibitory activity of compounds against PARP-1 is often determined using a colorimetric or fluorometric assay that measures the consumption of NAD+, the substrate for PARP-1.
Protocol for a Colorimetric PARP-1 Assay:
-
A 96-well plate is coated with histone H4, a protein substrate for PARP-1.
-
The test compounds are serially diluted and added to the wells.
-
Recombinant human PARP-1 enzyme and activated DNA are then added to initiate the reaction.
-
The reaction is started by the addition of a solution containing biotinylated NAD+.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of histone H4.
-
The plate is washed to remove unreacted components.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated to bind to the biotinylated PAR chains.
-
After another washing step, a colorimetric HRP substrate (e.g., TMB) is added.
-
The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Bcl-XL Fluorescence Polarization Assay
This assay measures the ability of a compound to disrupt the interaction between Bcl-XL and a fluorescently labeled Bak-BH3 peptide.
Protocol:
-
A solution of purified recombinant human Bcl-XL protein is prepared in an appropriate assay buffer.
-
A fluorescently labeled Bak-BH3 peptide (the probe) is also prepared in the same buffer.
-
Test compounds are serially diluted in the assay buffer.
-
In a black microplate, the Bcl-XL protein, the fluorescent probe, and the test compounds are mixed.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate filters.
-
A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent probe from Bcl-XL.
-
IC50 values are determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5][6][7]
Protocol:
-
A 96-well microplate is prepared with serial twofold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[8]
-
A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.[7]
-
The plates are incubated at 37 °C for 5-7 days.[7]
-
After the incubation period, Alamar Blue reagent is added to each well.[8]
-
The plates are re-incubated for 24 hours.[7]
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.[8]
Visualizing the Mechanisms
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: PARP-1 inhibition pathway leading to synthetic lethality in HRR-deficient cells.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
References
- 1. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anti-tubercular activity of 6-(4-substitutedpiperazin-1-yl) phenanthridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine as potent Mycobacterium tuberculosis H37Rv inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
comparative analysis of Phenanthridin-5(6H)-amine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Phenanthridin-5(6H)-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of this specific amine, however, is not widely documented. This guide provides a comparative analysis of plausible synthetic routes to this compound, leveraging established methods for the synthesis of the core phenanthridinone structure, followed by proposed N-amination and reduction steps.
Comparative Analysis of Synthesis Methods for the Phenanthridin-6(5H)-one Intermediate
The most direct pathway to this compound proceeds through the key intermediate, Phenanthridin-6(5H)-one. Several methods exist for the synthesis of this precursor, with the most common being the intramolecular cyclization of N-phenylbenzamide derivatives. Below is a comparison of two prominent methods.
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Copper-Catalyzed Cyclization [1] | 2-Phenylbenzamide, CuI, PPh₃, KOt-Bu, o-xylene, 120 °C, air atmosphere | 40-92 | Inexpensive catalyst system, readily available starting materials. | Requires high temperatures, potential for side reactions under air. |
| Photoinduced Annulation [2] | N-Phenylbenzamide, methanesulfonic acid, toluene, 280 nm UV irradiation, argon atmosphere | 59-88 | Metal-free, mild reaction temperature (room temperature). | Requires specialized photochemical equipment, use of a strong acid. |
Proposed Synthetic Routes to this compound
Direct synthesis of this compound is not well-established. Therefore, two plausible multi-step synthetic routes are proposed, starting from the Phenanthridin-6(5H)-one intermediate.
Route A: Synthesis via N-Amination of Phenanthridin-6(5H)-one
This route involves the initial synthesis of Phenanthridin-6(5H)-one, followed by electrophilic N-amination of the lactam nitrogen, and subsequent reduction of the carbonyl group.
Caption: Synthetic pathway for Route A.
Route B: Synthesis from a Precursor with a Pre-existing N-N Bond (Hypothetical)
This speculative route would involve the synthesis of a biphenyl derivative containing a hydrazine moiety, which would then undergo intramolecular cyclization to directly form the N-amino-phenanthridinone, followed by reduction.
Caption: Hypothetical synthetic pathway for Route B.
Detailed Experimental Protocols
Synthesis of Phenanthridin-6(5H)-one Intermediate
Method 1: Copper-Catalyzed Cyclization of 2-Phenylbenzamide [1]
-
Reaction Setup: To a solution of 2-phenylbenzamide in o-xylene, add copper(I) iodide (CuI, 10 mol%), triphenylphosphine (PPh₃, 20 mol%), and potassium tert-butoxide (KOt-Bu, 2 equivalents).
-
Reaction Conditions: Heat the mixture at 120 °C under an air atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Phenanthridin-6(5H)-one.
Method 2: Photoinduced Annulation of N-Phenylbenzamide [2]
-
Reaction Setup: Dissolve N-phenylbenzamide in toluene and add methanesulfonic acid.
-
Reaction Conditions: Irradiate the solution with a 280 nm UV lamp at room temperature under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield Phenanthridin-6(5H)-one.
Proposed Synthesis of this compound
Step 1: N-Amination of Phenanthridin-6(5H)-one (Proposed)
This protocol is based on general methods for the N-amination of lactams and may require optimization.
-
Reagent Preparation: Prepare a solution of monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid in a suitable solvent.
-
Reaction Setup: Dissolve Phenanthridin-6(5H)-one in an appropriate solvent (e.g., dichloromethane or ether) and cool in an ice bath.
-
Reaction: Slowly add the aminating agent to the solution of Phenanthridin-6(5H)-one.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution if using NH₂Cl). Extract the product, wash, dry, and purify by chromatography to yield N-Amino-phenanthridin-6(5H)-one.
Step 2: Reduction of N-Amino-phenanthridin-6(5H)-one to this compound (Proposed)
This protocol is based on general methods for the reduction of lactams.
-
Reaction Setup: In an inert atmosphere, suspend a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like tetrahydrofuran (THF).
-
Addition of Substrate: Slowly add a solution of N-Amino-phenanthridin-6(5H)-one in dry THF to the reducing agent suspension.
-
Reaction Conditions: Reflux the reaction mixture for several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cautiously quench the reaction by the sequential addition of water and an aqueous base solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography to obtain this compound.
Conclusion
The synthesis of this compound is a multi-step process for which no direct method is currently established. The most viable approach involves the initial construction of the Phenanthridin-6(5H)-one core, for which efficient copper-catalyzed and photoinduced methods are available. Subsequent N-amination and reduction are proposed as a feasible route to the target molecule, although these latter steps would require specific optimization for this particular substrate. The choice between the initial cyclization methods will depend on the available equipment and desired reaction conditions, with the photochemical method offering a metal-free alternative. Further research is warranted to develop a more direct and efficient synthesis of this promising heterocyclic amine.
References
Validating Phenanthridin-5(6H)-amine as a DNA Intercalator: A Comparative Guide
For researchers and professionals in drug development, the identification of novel DNA intercalating agents is a significant step toward creating new therapeutic agents, particularly in oncology. This guide provides a comprehensive framework for validating Phenanthridin-5(6H)-amine as a potential DNA intercalator, comparing its hypothetical performance with established intercalators such as Ethidium Bromide and Propidium Iodide. The methodologies and data presented herein serve as a benchmark for the rigorous evaluation of new chemical entities.
The core of this validation process lies in a series of biophysical assays designed to elucidate the binding mechanism and affinity of the compound with DNA. While direct experimental data for this compound is not yet widely published, the phenanthridine scaffold is a well-known DNA-intercalating moiety.[1][2][3][4] This guide leverages existing data on phenanthridine derivatives to establish a comparative context.
Comparative Analysis of DNA Intercalators
A critical aspect of validating a new compound is to compare its binding characteristics with well-studied intercalators. The following table summarizes key parameters for Ethidium Bromide and Propidium Iodide, which serve as positive controls in these validation assays.
| Parameter | Ethidium Bromide (EtBr) | Propidium Iodide (PI) | This compound (Hypothetical) |
| Binding Constant (Kb) | 104 - 106 M-1[5] | High Affinity | To be determined |
| Binding Stoichiometry | 1 dye per 4-5 base pairs[6][7] | 1 dye per 4-5 base pairs[7] | To be determined |
| Fluorescence Enhancement upon DNA binding | 20-30 fold[7] | 20-30 fold[7][8][9] | To be determined |
| UV-Vis λmax Shift upon DNA binding | Red shift | Red shift | To be determined |
| Fluorescence Excitation/Emission Maxima (Bound to DNA) | 535 nm / 617 nm[8] | 535 nm / 617 nm[7][8][9] | To be determined |
Experimental Protocols for Validation
The following sections detail the experimental methodologies required to assess the DNA intercalating properties of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to observe the interaction between a small molecule and DNA.[10][11][12] Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the maximum wavelength of absorbance (λmax) of the compound.[13]
Objective: To determine the binding constant (Kb) of this compound with DNA.
Methodology:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
Keep the concentration of this compound constant while titrating with increasing concentrations of ct-DNA.
-
Record the UV-Vis absorption spectra (typically in the 200-400 nm range) after each addition of DNA and incubation to allow the binding to reach equilibrium.[11]
-
Plot the absorbance at the λmax of the compound against the DNA concentration.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study DNA-ligand interactions.[14][15] Many intercalators exhibit a significant increase in fluorescence quantum yield upon binding to DNA.[16][17]
Objective: To confirm the interaction and determine the binding affinity through fluorescence enhancement.
Methodology:
-
Prepare solutions of this compound and ct-DNA as described for UV-Vis spectroscopy.
-
Excite the compound at its absorption maximum and record the emission spectrum.
-
Titrate the solution of this compound with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
A competitive binding assay using a known intercalator like Ethidium Bromide can also be performed. In this assay, the displacement of EtBr from DNA by this compound leads to a quenching of the EtBr fluorescence, which can be used to determine the binding affinity of the test compound.[18]
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for studying changes in DNA conformation upon ligand binding.[19][20] Intercalation can induce significant changes in the CD spectrum of DNA.[21][22][23]
Objective: To investigate the conformational changes in DNA upon intercalation of this compound.
Methodology:
-
Record the CD spectrum of ct-DNA in the 220-320 nm range in the absence of the compound. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing concentrations of this compound to the DNA solution and record the CD spectra.
-
Intercalation is expected to cause changes in the intensity of these bands, and potentially the appearance of an induced CD signal in the region where the ligand absorbs.
Viscosity Measurements
Viscosity measurements provide strong evidence for the mode of binding. Intercalation lengthens and stiffens the DNA double helix, leading to a significant increase in the viscosity of the DNA solution. In contrast, groove binding has a much smaller effect on viscosity.
Objective: To differentiate between intercalative and non-intercalative binding modes.
Methodology:
-
Prepare a solution of ct-DNA of a specific concentration in the buffer.
-
Measure the flow time of the DNA solution using a viscometer.
-
Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η0) where η and η0 are the specific viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot (η/η0)1/3 versus the binding ratio (concentration of compound / concentration of DNA). A linear increase in viscosity with increasing concentration of the compound is indicative of intercalation.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The interaction of DNA-targeted platinum phenanthridinium complexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin [dspace.mit.edu]
- 5. ukessays.com [ukessays.com]
- 6. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Propidium iodide - Wikipedia [en.wikipedia.org]
- 9. Propidium Iodide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative fluorescence method for continuous measurement of DNA hybridization kinetics using a fluorescent intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phenanthridin-5(6H)-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Phenanthridin-5(6H)-amine, a compound requiring careful management due to its hazardous properties.
Immediate Safety and Hazard Information
This compound is a chemical compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is classified as:
-
Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Therefore, immediate and strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The recommended disposal procedure is as follows:
-
Containment:
-
Carefully transfer the waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), into a designated and chemically compatible hazardous waste container.
-
The container must be sealable, leak-proof, and in good condition. Borosilicate glass or a suitable plastic container is recommended.
-
Do not mix this compound waste with other incompatible chemical waste streams. Consult a chemical incompatibility chart to prevent dangerous reactions.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of toxic organic chemicals.
-
Quantitative Data Summary
For quick reference, the key hazard classifications for this compound are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. |
Logical Relationship Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
Experimental Protocols (Cited Methodologies for Similar Compounds)
While a specific, simple neutralization protocol for this compound is not available, advanced oxidation processes (AOPs) have been studied for the degradation of other N-heterocyclic and aromatic amine compounds. These methods are complex and require specialized equipment and expertise; they are provided here for informational purposes only and are not recommended for routine laboratory disposal.
Example of an Advanced Oxidation Process (AOP) - Fenton Reaction:
The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (•OH) that can degrade organic pollutants.
-
Materials:
-
Waste containing the aromatic amine
-
Hydrogen peroxide (30% solution)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Reaction vessel with stirring capability
-
pH meter
-
-
Methodology (Generalized):
-
The aqueous waste stream containing the amine is placed in the reaction vessel.
-
The pH of the solution is adjusted to approximately 3-4 using sulfuric acid.
-
The iron(II) sulfate catalyst is added and dissolved with stirring.
-
Hydrogen peroxide is slowly added to the solution. The reaction is exothermic and may produce gas, so addition must be controlled.
-
The reaction is allowed to proceed with stirring for a specified time (e.g., several hours).
-
After the reaction, the pH is raised to approximately 7-8 with sodium hydroxide to precipitate the iron catalyst as iron hydroxide.
-
The precipitate is removed by filtration.
-
The treated liquid is analyzed to confirm the degradation of the target compound before further disposal.
-
Disclaimer: This generalized protocol is for illustrative purposes only and has not been validated for this compound. The reaction conditions, stoichiometry, and safety precautions would need to be determined through rigorous experimentation by qualified personnel.
Safeguarding Your Research: A Comprehensive Guide to Handling Phenanthridin-5(6H)-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Phenanthridin-5(6H)-amine, a heterocyclic aromatic amine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. A face shield should be used in conjunction with goggles if there is a significant splash risk.[1][2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] Glove breakthrough times should be considered for prolonged handling.[3] | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and transfers | Chemical splash goggles. A face shield is recommended for larger volumes or pressurized systems.[2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] Consider double-gloving for added protection. | Chemical-resistant laboratory coat or apron. | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4] |
| Handling spills | Chemical splash goggles and a face shield.[2] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[2] | Chemical-resistant suit or coveralls. Chemical-resistant footwear.[1] | An air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[4] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing risks associated with this compound. The following experimental workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated contaminated materials is essential to protect personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound, contaminated consumables (e.g., weighing paper, gloves, paper towels), and reaction byproducts should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning glassware should be collected in a separate, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All waste containing this compound must be disposed of through the institution's hazardous waste management program. Do not discharge this chemical into drains or dispose of it with general laboratory trash.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Caption: Emergency response plan for this compound exposure or spill.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing and shoes.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
If inhaled: Move the person to fresh air.[5] If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
